molecular formula C5H11ClFNO2 B2382899 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride CAS No. 664990-44-7

2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride

Número de catálogo: B2382899
Número CAS: 664990-44-7
Peso molecular: 171.6
Clave InChI: AAYNSALCEAVHPC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride is a useful research compound. Its molecular formula is C5H11ClFNO2 and its molecular weight is 171.6. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-amino-4-fluoro-2-methylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO2.ClH/c1-5(7,2-3-6)4(8)9;/h2-3,7H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYNSALCEAVHPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCF)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride is a synthetic, non-proteinogenic amino acid analog of significant interest to researchers in drug discovery and chemical biology. The strategic incorporation of a fluorine atom and a methyl group at the α-carbon bestows unique conformational constraints and metabolic stability, making it a valuable building block for novel peptides and small molecule therapeutics. This guide provides a comprehensive overview of its physicochemical properties, alongside detailed experimental protocols for its characterization, offering a foundational resource for scientists working with this compound. The fluorination of amino acids is a key strategy in modern drug design to enhance metabolic stability and modulate biological activity.

Chemical and Physical Properties

The introduction of fluorine can significantly alter the electronic properties and binding affinities of parent molecules, while the α-methyl group provides steric hindrance that can protect against enzymatic degradation. A summary of the key physicochemical properties of 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride is presented below. Due to the limited availability of public data for this specific molecule, some properties are extrapolated from closely related analogs.

PropertyValueSource/Method
Molecular Formula C₅H₁₁ClFNO₂Calculated
Molecular Weight 171.60 g/mol Calculated
Appearance White to off-white solidInferred from related compounds
Melting Point Not explicitly reported. Expected to be >200 °C (with decomposition), similar to related fluorinated amino acid hydrochlorides.[1]Literature on related compounds
Solubility Soluble in water and polar organic solvents (e.g., Methanol, DMSO).Inferred from structure and related compounds
pKa Not explicitly reported. Expected pKa values for the carboxylic acid and the amino group are ~2-3 and ~9-10, respectively.Inferred from standard amino acid properties

Synthesis and Characterization

A generalized workflow for the synthesis and purification is depicted below:

Synthesis_Workflow Start Protected Alanine Derivative Fluorination Electrophilic Fluorination Start->Fluorination Methylation α-Methylation Fluorination->Methylation Deprotection Acidic Deprotection Methylation->Deprotection Purification Purification (e.g., Recrystallization, Chromatography) Deprotection->Purification Final_Product 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride Purification->Final_Product

Caption: A proposed synthetic workflow for 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride.

Experimental Protocols for Physicochemical Characterization

Accurate characterization is crucial for the successful application of 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride in research and development. The following section details robust protocols for determining its key physicochemical properties.

Determination of Aqueous Solubility

The solubility of an active pharmaceutical ingredient is a critical parameter that influences its bioavailability.

Principle: The shake-flask method is a standard technique for determining aqueous solubility. An excess amount of the compound is equilibrated with water, and the concentration of the dissolved substance in the saturated solution is measured.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride into a glass vial.

  • Solvent Addition: Add 1 mL of deionized water to the vial.

  • Equilibration: Seal the vial and place it on a shaker in a temperature-controlled environment (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a known volume of a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[2]

Solubility_Workflow Start Weigh Compound Add_Solvent Add Deionized Water Start->Add_Solvent Equilibrate Shake for 24h at 25°C Add_Solvent->Equilibrate Centrifuge Centrifuge at 10,000 rpm Equilibrate->Centrifuge Analyze Analyze Supernatant by HPLC/LC-MS Centrifuge->Analyze Result Determine Solubility Analyze->Result Analytical_Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry NMR_Prep Dissolve in Deuterated Solvent NMR_Acquire Acquire ¹H, ¹³C, ¹⁹F Spectra NMR_Prep->NMR_Acquire NMR_Analyze Analyze Chemical Shifts and Coupling NMR_Acquire->NMR_Analyze Structure_Confirmation Structural Elucidation and Purity Assessment NMR_Analyze->Structure_Confirmation MS_Prep Prepare Dilute Solution MS_Inject Inject into LC-MS MS_Prep->MS_Inject MS_Analyze Determine Mass-to-Charge Ratio MS_Inject->MS_Analyze MS_Analyze->Structure_Confirmation

Sources

The Molecular Dynamics and Diagnostic Utility of 2-Amino-4-fluoro-2-methylbutanoic Acid Hydrochloride (FAMB)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the field of neuro-oncology, visualizing tumor margins and detecting recurrence against the high background metabolism of the healthy brain remains a formidable challenge. Traditional radiotracers like 18F-Fluorodeoxyglucose (18F-FDG) often fail due to the brain's inherent reliance on glucose. To circumvent this, modern molecular imaging exploits the altered metabolic programming of cancer cells—specifically, their insatiable demand for amino acids.

2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride (FAMB) is a synthetic, non-proteinogenic amino acid designed explicitly as a transport probe. When labeled with the positron-emitting isotope Fluorine-18 (18F-FAMB), it serves as a highly specific Positron Emission Tomography (PET) radiotracer. By hijacking upregulated amino acid transporters on the tumor cell surface, FAMB achieves exceptional tumor-to-normal-brain contrast, reaching ratios as high as 14:1 in preclinical gliosarcoma models[1].

Structural Rationale & Chemical Profile

As application scientists, we do not simply synthesize molecules; we engineer them to bypass specific biological checkpoints. The structure of FAMB is a masterclass in rational drug design, with every functional group serving a distinct pharmacokinetic purpose:

  • The α -Methyl Group (Metabolic Shielding): Natural amino acids are rapidly metabolized by pyridoxal-5'-phosphate (PLP)-dependent enzymes, such as transaminases and decarboxylases. The first step in this enzymatic cascade is the abstraction of the α -proton. By replacing this proton with a methyl group, we create steric hindrance and eliminate the necessary hydrogen, rendering FAMB entirely metabolically inert[2].

  • The γ -Fluoro Substitution (Radiolabeling & Bioisosterism): Fluorine is an excellent bioisostere for hydrogen and hydroxyl groups. With a Van der Waals radius of 1.47 Å (compared to 1.20 Å for hydrogen), the fluorine atom at the C4 position does not significantly alter the steric bulk of the aliphatic chain. This ensures the molecule still perfectly fits into the binding pockets of amino acid transporters, while providing a site for 18F-radiolabeling[3].

  • The Hydrochloride Salt Formulation: In its zwitterionic state, the solubility of amino acids can fluctuate based on physiological pH. Formulating FAMB as a hydrochloride salt protonates the amine, locking the molecule into a stable, highly water-soluble cationic state. This is critical for rapid reconstitution in physiological saline prior to intravenous injection.

Mechanism of Action: Exploiting Amino Acid Transporters

Tumor cells exhibit the "Warburg effect" and upregulate specific membrane transporters to fuel rapid proliferation. FAMB acts as a Trojan horse, entering the cell via two primary transport systems[3]:

  • System L (LAT1 / SLC7A5): A sodium-independent transporter that typically handles bulky, branched, and aromatic amino acids. LAT1 is heavily overexpressed in high-grade gliomas and is the primary driver of FAMB uptake[4].

  • System A (SLC38A2): A sodium-dependent transporter upregulated during active cell division.

The Principle of Intracellular Trapping: Once inside the tumor cell, natural amino acids (like 11C-Methionine) are incorporated into proteins or metabolized, creating a complex web of radioactive metabolites that can wash out of the cell. Because FAMB is an artificial α -dialkyl amino acid, it cannot be charged onto tRNA for protein synthesis, nor can it be enzymatically degraded. Consequently, it becomes "trapped" in the tumor cytosol. This unidirectional flux is the causal mechanism behind its superior PET signal-to-noise ratio[1].

Pathway cluster_membrane Tumor Cell Membrane Extracellular Extracellular Space (High Amino Acid Demand) FAMB 18F-FAMB (Radiotracer) LAT1 System L Transporter (LAT1 / SLC7A5) Na+-Independent FAMB->LAT1 Substrate SysA System A Transporter (SLC38A2) Na+-Dependent FAMB->SysA Substrate Intracellular Intracellular Space (Tumor Cytosol) LAT1->Intracellular SysA->Intracellular Metabolism Enzymatic Metabolism (Transaminases) Intracellular->Metabolism Blocked by α-methyl group Protein Protein Synthesis (tRNA charging) Intracellular->Protein Blocked by steric bulk Trapping Intracellular Trapping (High PET Signal) Intracellular->Trapping Accumulation

Fig 1: Mechanism of 18F-FAMB cellular uptake via LAT1/System A and subsequent intracellular trapping.

Quantitative Data: Comparative Efficacy

To understand the clinical value of FAMB, we must benchmark it against existing radiotracers. The table below summarizes the quantitative advantages of utilizing a non-metabolizable, dual-transporter substrate.

RadiotracerPrimary TargetProtein IncorporationBrain Background UptakeTumor-to-Brain Ratio (Rodent Models)
18F-FDG GLUT1 / HexokinaseNoHighLow (<1.5:1)
11C-MET LAT1 (System L)YesModerateModerate (~2:1 to 3:1)
18F-FET LAT1 / LAT2NoLowHigh (~2.5:1 to 4:1)
18F-FAMB System L & System ANoVery LowVery High (~14:1)[1]

Experimental Protocols: Validating Transporter Specificity

To definitively assign FAMB transport to System L versus System A, we employ a self-validating, dual-axis competitive inhibition assay. This protocol is designed to isolate variables by systematically removing necessary co-factors (like Sodium) and introducing highly specific competitive inhibitors.

Protocol: In Vitro Competitive Radiotracer Uptake Assay

Objective: Determine the fractional contribution of System L vs. System A in the cellular uptake of 18F-FAMB.

  • Cell Culture Preparation: Seed 9L gliosarcoma cells into 24-well plates at a density of 1×105 cells/well. Incubate at 37°C in 5% CO2 until 80% confluence is reached.

  • Buffer Manipulation (The Internal Control):

    • Rationale: System A requires Na+, while System L does not.

    • Prepare two variations of HEPES-buffered Tyrode's solution. Buffer 1 contains standard NaCl. Buffer 2 replaces NaCl entirely with choline chloride. Choline maintains the osmotic pressure of the cells while completely abolishing Na+-dependent transport. Any residual uptake in Buffer 2 must be mediated by Na+-independent transporters (System L).

  • Competitive Inhibition:

    • To specific wells, add 10 mM of BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), a highly specific inhibitor of System L.

    • To other wells, add 10 mM of MeAIB ( α -(methylamino)isobutyric acid), a highly specific inhibitor of System A[3].

  • Radiotracer Incubation: Introduce 18F-FAMB (approx. 1 μ Ci/well) to all samples. Incubate for exactly 30 minutes at 37°C to allow steady-state accumulation.

  • Lysis & Quantification: Terminate the assay by washing the cells rapidly with ice-cold Na+-free buffer to halt all transporter activity. Lyse the cells using 0.1 N NaOH. Transfer the lysate to counting tubes and quantify the accumulated radioactivity using an automated gamma counter.

Workflow Step1 1. Cell Culture (9L Gliosarcoma) Step2 2. Buffer Prep (± Na+ Control) Step1->Step2 Step3 3. Add Inhibitors (BCH or MeAIB) Step2->Step3 Step4 4. 18F-FAMB Incubation Step3->Step4 Step5 5. Gamma Counting & Data Analysis Step4->Step5

Fig 2: Self-validating experimental workflow for competitive radiotracer uptake and quantification.

Conclusion

2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride represents a triumph of rational chemical design in molecular imaging. By combining the metabolic resistance of an α -methyl group with the transport affinity of an aliphatic amino acid backbone, FAMB provides an unclouded window into the metabolic hyperactivity of tumor cells. Its ability to leverage both System L and System A transporters ensures robust intracellular trapping, making it a highly potent tool for neuro-oncology diagnostics and drug development monitoring.

References

  • Synthesis and evaluation of 2-amino-4-[(18)F]fluoro-2-methylbutanoic acid (FAMB): relationship of amino acid transport to tumor imaging properties of branched fluorinated amino acids. Nuclear Medicine and Biology, 2003. URL:[Link]

  • Radiolabeled Amino Acids for Tumor Imaging with PET: Radiosynthesis and Biological Evaluation of 2-Amino-3-[18F]fluoro-2-methylpropanoic Acid and 3-[18F]Fluoro-2-methyl-2-(methylamino)propanoic Acid. Journal of Medicinal Chemistry, 2002. URL:[Link]

  • The Utility of Conventional Amino Acid PET Radiotracers in the Evaluation of Glioma Recurrence also in Comparison with MRI. Cancers (Basel), 2020. URL:[Link]

  • Radiolabeled Molecular Imaging Agents for Amino Acid Transport in Tumors. Kanazawa University Repository, 2017. URL:[Link]

Sources

Engineering the Future of Biotherapeutics: The Biological Activity and Application of Fluorinated Amino Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and protein engineering, the rational modification of biological macromolecules requires tools that offer precise physicochemical control without disrupting native topologies. Fluorinated amino acids (FAAs) have emerged as one of the most powerful bioorthogonal toolsets available to researchers[1].

As a Senior Application Scientist, I approach protein engineering not as a process of stochastic mutation, but as an exercise in rational biophysical design. Fluorine is virtually absent in native biological systems, yet it possesses extreme electronegativity, a low polarizability, and a van der Waals radius (1.47 Å) that closely mimics hydrogen (1.20 Å)[2]. This unique combination allows us to substitute C-H bonds with C-F bonds to radically alter a protein's local dipole moments, hydrophobicity, and proteolytic stability, all without inducing the severe steric clashes typically caused by bulkier functional groups[3].

This technical guide explores the mechanistic causality behind FAA biological activity, details the self-validating protocols required for their site-specific incorporation, and provides a framework for leveraging these analogs in therapeutic development.

Mechanistic Foundations: Stereoelectronic and Fluorous Effects

To utilize FAAs effectively, one must understand the fundamental physical chemistry that drives their behavior within a folded protein. The biological activity of FAAs is primarily governed by two phenomena: the stereoelectronic effect and the fluorous effect .

The Stereoelectronic Effect: Preorganizing Protein Topology

The most striking demonstration of stereoelectronic causality is found in the stabilization of the collagen triple helix. Native collagen relies on a repeating (Pro-Hyp-Gly) sequence, where (2S,4R)-4-hydroxyproline (Hyp) provides stability. However, substituting Hyp with (2S,4R)-4-fluoroproline (Flp) yields a hyperstable synthetic collagen[4].

The Causality: The highly electronegative fluorine atom on the pyrrolidine ring induces a strong gauche effect. This stereoelectronic interaction forces the ring into a highly specific Cγ-exo pucker. This pucker, in turn, preorganizes the peptide backbone dihedral angles ( ϕ and ψ ) into the exact geometry required for triple-helix formation[4][5]. By preorganizing the unfolded state, Flp drastically reduces the entropic penalty of folding. Conversely, its diastereomer, (2S,4S)-4-fluoroproline (flp), forces a Cγ-endo pucker, which sterically clashes with the helical conformation, actively destroying the protein's structural integrity[4].

The Fluorous Effect: Driving Hydrophobic Core Assembly

For globular and coiled-coil proteins, stability is driven by the hydrophobic effect. Highly fluorinated aliphatic amino acids, such as trifluoroleucine or hexafluoroleucine, exhibit extreme lipophilicity and hydrophobicity[6].

The Causality: Fluorocarbons do not mix well with either water or standard hydrocarbons; they prefer to self-segregate into a "fluorous phase." When hexafluoroleucine is introduced into the hydrophobic core (the a and d positions) of a coiled-coil protein, the fluorous side chains tightly pack against one another. This fluorous self-segregation expels water more efficiently than standard leucine and creates a hyperstable, rigidified hydrophobic core[7].

Quantitative Thermodynamic Profiling

The theoretical principles outlined above translate into dramatic, measurable increases in thermodynamic stability ( Tm​ , the melting temperature at which 50% of the protein is denatured). The table below summarizes the thermal stabilization achieved by rational FAA substitution in two distinct structural motifs[4][7].

Protein / Peptide ModelStructural MotifAmino Acid Substitution Tm​ (°C) ΔTm​ vs. Wild-TypeMechanism of Stabilization
(Pro-Pro-Gly)₁₀ Collagen Triple HelixNone (Wild-Type Baseline)41.0-Baseline
(Pro-Hyp-Gly)₁₀ Collagen Triple Helix(2S,4R)-4-hydroxyproline60.0+19.0Hydrogen bonding / Weak gauche effect
(Pro-Flp-Gly)₁₀ Collagen Triple Helix(2S,4R)-4-fluoroproline91.0+50.0Strong gauche effect (Preorganization)
Leu-GCN4-p1d Coiled-Coil DimerLeucine (Wild-Type)48.0-Baseline
Tfl-GCN4-p1d Coiled-Coil DimerTrifluoroleucine61.0+13.0Fluorous core self-segregation

Methodological Framework: Site-Specific Incorporation

Early FAA studies relied on auxotrophic bacterial strains (e.g., Leucine auxotrophs) grown in media supplemented with fluorinated analogs. However, this causes residue-specific global replacement (every Leucine is replaced), which frequently leads to global misfolding and loss of biological activity[8].

To achieve site-specific incorporation, we utilize Amber Suppression Technology .

The Logic of Amber Suppression

We hijack the amber stop codon (UAG). By engineering an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA (featuring a CUA anticodon), we force the ribosome to incorporate a specific FAA only at the UAG site[3][9].

AmberSuppression Gene Target Gene (TAG Mutated) mRNA mRNA (UAG Codon) Gene->mRNA Transcription Ribosome Ribosome Translation mRNA->Ribosome Binds FAA Fluorinated Amino Acid (FAA) aaRS Orthogonal aaRS FAA->aaRS Binds Charged_tRNA FAA-tRNA Complex aaRS->Charged_tRNA Aminoacylation tRNA Orthogonal tRNA (CUA Anticodon) tRNA->aaRS Binds Charged_tRNA->Ribosome Decodes UAG Protein Engineered Protein (FAA Incorporated) Ribosome->Protein Elongation

Figure 1: Site-specific incorporation of FAAs via orthogonal Amber Suppression.

Step-by-Step Protocol: Self-Validating In Vivo Amber Suppression

As an application scientist, I mandate that every expression system must be self-validating. Before expressing a high-value therapeutic target, the orthogonal machinery must be validated using a fluorescent reporter to quantify suppression efficiency and ensure zero background leakage.

Phase 1: System Preparation & Co-Transformation

  • Plasmid 1 (Reporter): Construct a plasmid encoding superfolder GFP (sfGFP) with an amber mutation at a permissive site (e.g., Y151TAG).

  • Plasmid 2 (Machinery): Construct a plasmid encoding the engineered orthogonal aaRS (e.g., a mutated Methanocaldococcus jannaschii TyrRS) and its cognate tRNA CUA​ .

  • Co-transform both plasmids into an expression strain (e.g., E. coli BL21(DE3)).

Phase 2: Self-Validating Expression Assay 4. Inoculate two parallel cultures (Culture A and Culture B) in LB media with appropriate antibiotics. Grow at 37°C to an OD₆₀₀ of 0.6. 5. The Control Split:

  • To Culture A (Positive) , add the target FAA (e.g., p-trifluoromethyl-L-phenylalanine) to a final concentration of 1 mM.

  • To Culture B (Negative) , add an equivalent volume of vehicle (e.g., DMSO/water).

  • Induce both cultures with 1 mM IPTG and express at 25°C for 12 hours.

Phase 3: Validation & Causality Check 7. Pellet the cells and measure whole-cell fluorescence (Ex: 485 nm / Em: 520 nm).

  • Causality Check:Culture B must show near-zero fluorescence. If it fluoresces, the aaRS is "leaky" and is charging natural amino acids onto the orthogonal tRNA. Culture A should exhibit high fluorescence, confirming that the sfGFP is only translated to full length when the FAA is present to suppress the UAG codon.

  • Once validated, replace the sfGFP gene with your therapeutic target gene (bearing the TAG mutation) and proceed with scale-up expression and Ni-NTA affinity purification.

Analytical Validation: ¹⁹F-NMR Spectroscopy in Drug Discovery

Once the FAA is incorporated, structural validation is paramount. While X-ray crystallography is standard, ¹⁹F-NMR Spectroscopy is the gold standard for analyzing the real-time biological activity and conformational dynamics of fluorinated proteins[8].

The Causality of ¹⁹F-NMR Superiority: Fluorine-19 has a nuclear spin of ½ and 100% natural isotopic abundance. More importantly, there is virtually zero endogenous fluorine in biological tissues or expression hosts. Therefore, an engineered protein containing a single site-specific FAA will yield a pristine, zero-background NMR spectrum[8]. Because the ¹⁹F nucleus is highly sensitive to its local stereoelectronic microenvironment, even sub-angstrom conformational shifts—such as a ligand binding to a G-protein coupled receptor (GPCR)—will trigger a massive, easily quantifiable chemical shift in the NMR spectrum[8].

FAA_Drug_Discovery Design Rational Design Select FAA & Target Site Synthesis Protein Expression (Amber Suppression Protocol) Design->Synthesis Validation Structural Validation (19F-NMR Zero-Background Profiling) Synthesis->Validation Assay Biological Assays (PK, Proteolytic Stability, Binding) Validation->Assay Optimization Lead Optimization (Iterative Refinement) Assay->Optimization Optimization->Design Feedback Loop

Figure 2: Iterative biotherapeutic drug discovery pipeline utilizing FAAs.

Conclusion & Future Perspectives

The integration of fluorinated amino acid analogs into biotherapeutics represents a paradigm shift from discovery-by-screening to discovery-by-design. By leveraging the stereoelectronic gauche effect to preorganize secondary structures, and the fluorous effect to hyperstabilize hydrophobic cores, we can engineer peptides and proteins that survive harsh proteolytic environments while maintaining exquisite target affinity[1][6]. Coupled with self-validating amber suppression protocols and zero-background ¹⁹F-NMR, FAAs provide an unparalleled toolkit for the next generation of resilient, highly specific biologic drugs.

Sources

In-Depth Technical Guide: Structural Analysis of 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth technical framework for the complete structural elucidation of 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride. As a synthetic amino acid, its unique structural features, including a quaternary α-carbon and a fluorine substituent, necessitate a multi-faceted analytical approach. This document moves beyond a simple listing of techniques to provide a strategic workflow, explaining the rationale behind experimental choices and the interpretation of the resulting data.

Foundational Understanding: The "Why" Before the "How"

The strategic incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as increased metabolic stability and enhanced binding affinity. In 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride, the presence of both a fluorine atom and a methyl group at the alpha-carbon creates a chiral center with significant steric and electronic implications. A precise understanding of its three-dimensional structure is therefore not merely an academic exercise but a critical prerequisite for understanding its pharmacological activity and for guiding further drug development efforts.

Before embarking on sophisticated spectroscopic analysis, a foundational characterization is essential. This initial data provides the necessary context for subsequent, more complex investigations.

PropertyTypical DataSignificance
Molecular Formula C₅H₁₁ClFNO₂Defines the elemental makeup of the molecule.
Molecular Weight 171.60 g/mol Essential for mass spectrometry and stoichiometric calculations.
Physical State White to off-white crystalline solidA preliminary indicator of purity.
Solubility Soluble in water, methanol, DMSOInforms the choice of solvents for NMR, MS, and crystallization experiments.

Deciphering the Molecular Blueprint: A Spectroscopic and Crystallographic Workflow

The complete structural analysis of 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride is best approached through a synergistic combination of spectroscopic and crystallographic techniques. Each method provides a unique piece of the structural puzzle, and together they offer an unambiguous picture of the molecule's architecture.

Caption: A logical workflow for the comprehensive structural analysis of a novel small molecule.

Mass Spectrometry: Confirming the Elemental Composition

High-resolution mass spectrometry (HRMS) is the definitive technique for confirming the molecular formula of a compound. By providing a highly accurate mass measurement, it validates the elemental composition predicted from the synthesis.

Experimental Protocol: HRMS via Electrospray Ionization (ESI)

  • Sample Preparation: A dilute solution of the hydrochloride salt is prepared in a suitable solvent such as methanol or a water/methanol mixture.

  • Ionization: ESI is employed as a "soft" ionization technique, which minimizes fragmentation and preserves the intact molecule as a charged species.

  • Mass Analysis: The sample is introduced into a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) instrument.

  • Data Interpretation: The resulting spectrum will show a peak corresponding to the protonated molecule, [M+H]⁺. The measured mass-to-charge ratio (m/z) is then compared to the calculated exact mass of the molecular formula.

For C₅H₁₁FNO₂, the expected protonated molecular ion [C₅H₁₂FNO₂]⁺ will have a calculated exact mass that serves as a benchmark for the experimental result.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is the most powerful tool for determining the covalent framework of an organic molecule. A suite of one-dimensional and two-dimensional NMR experiments is required to assign every proton and carbon atom and to understand their spatial relationships.

¹H NMR Spectroscopy: The Proton Skeleton

This experiment provides information about the different types of protons in the molecule and their neighboring atoms.

¹³C NMR Spectroscopy: The Carbon Backbone

This technique reveals the number of unique carbon environments and, crucially, the influence of the neighboring fluorine atom through carbon-fluorine coupling constants.

¹⁹F NMR Spectroscopy: A Direct Look at Fluorine

Given the presence of fluorine, ¹⁹F NMR is an essential experiment. It provides a direct and highly sensitive probe of the fluorine's chemical environment.[1][2][3][4][5]

2D NMR (COSY, HSQC, HMBC): Piecing the Puzzle Together

Two-dimensional NMR experiments are critical for unambiguously connecting the individual atoms.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and carbons (typically over two or three bonds), which is invaluable for identifying quaternary carbons.

Caption: Integration of multiple NMR experiments to determine the covalent structure.

Single-Crystal X-ray Diffraction: The Definitive 3D Structure

While NMR provides the connectivity, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state.[6][7][8][9][10][11] This technique is the gold standard for determining bond lengths, bond angles, and, most importantly for a chiral molecule, the absolute stereochemistry.

Experimental Workflow: From Crystal to Structure

  • Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the compound. This typically involves slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the positions of the atoms can be determined. This initial model is then refined to best fit the experimental data.

The output of a successful X-ray crystallographic analysis is a detailed 3D model of the molecule, providing precise atomic coordinates.

Data Synthesis and Final Structural Confirmation

The culmination of this analytical workflow is the synthesis of all collected data to build a complete and validated structural picture of 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride. The molecular formula from mass spectrometry must be consistent with the atomic assignments from NMR and the final structure from X-ray crystallography. The connectivity determined by 2D NMR should be in complete agreement with the bond network observed in the crystal structure. This cross-validation between independent techniques provides the highest level of confidence in the final structural assignment.

References

  • Deshpande, S., & Singh, S. (2023). Advancements in small molecule drug design: A structural perspective. PMC. Retrieved from [Link]

  • Gatley, S. J., et al. (2003). Synthesis and evaluation of 2-amino-4-[(18)F]fluoro-2-methylbutanoic acid (FAMB): relationship of amino acid transport to tumor imaging properties of branched fluorinated amino acids. Nuclear Medicine and Biology, 30(5), 477-490. Retrieved from [Link]

  • Huber, T., et al. (2026). 19F-NMR spectroscopy of fluorinated isoleucine analogues in a protein. Journal of Biomolecular NMR, 78(1), 1-8. Retrieved from [Link]

  • Hartmann, M., et al. (2018). Absolute Configuration of Small Molecules by Co-crystallization. Angewandte Chemie International Edition, 57(48), 15732-15736. Retrieved from [Link]

  • Fukushima, K., et al. (2018). Quantification of Amino Acid Enantiomers Using Electrospray Ionization and Ultraviolet Photodissociation. Journal of the American Society for Mass Spectrometry, 29(10), 2054-2062. Retrieved from [Link]

  • Sato, H., et al. (1976). Synthesis of 4-Amino-2-hydroxybutanoic Acid and Its 3-Methyl Derivative. Bulletin of the Chemical Society of Japan, 49(10), 2815-2818. Retrieved from [Link]

  • JEOL. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Retrieved from [Link]

  • Barbieri, L., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 145(2), 1289-1298. Retrieved from [Link]

  • Yates, J. R., et al. (n.d.). Identification of amino acids by mass spectrometry. Google Patents.
  • Martin, E. J., et al. (2001). Structural Diversity of Small Molecule Libraries. Journal of Chemical Information and Modeling, 41(2), 308-322. Retrieved from [Link]

  • Li, J., et al. (2020). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.
  • Lee, S., et al. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. Retrieved from [Link]

  • NIST. (n.d.). (Dl)-2-amino-2-methyl-butanoic acid. NIST WebBook. Retrieved from [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]

  • Yin, S. X., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1845-1853. Retrieved from [Link]

  • Roberts, G. C. K. (n.d.). Introduction to Proteomics and Mass spectrometry - What we need to know in our quest to explain life. Retrieved from [Link]

  • NextSDS. (n.d.). 2-AMINO-4-FLUORO-BUTANOIC ACID — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (n.d.). The most commonly used fluorinated amino acids for PrOF NMR... Retrieved from [Link]

  • Matsumoto, T., et al. (2021). Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED. RSC Advances, 11(60), 38043-38051. Retrieved from [Link]

  • Böcker, S. (2012). Novel Methods for the Analysis of Small Molecule Fragmentation Mass Spectra. Friedrich-Schiller-Universität Jena. Retrieved from [Link]

  • Coon, J. J. (2009). Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling. PMC. Retrieved from [Link]

  • Gu, L., et al. (2007). LC−MS/MS Assay for Protein Amino Acids and Metabolically Related Compounds for Large-Scale Screening of Metabolic Phenotypes. Analytical Chemistry, 79(21), 8196-8204. Retrieved from [Link]

  • Gellman, S. H., et al. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology, 9(11), 2549-2555. Retrieved from [Link]

  • NextSDS. (n.d.). (2S)-2-AMINO-4-FLUORO-BUTANOIC ACID — Chemical Substance Information. Retrieved from [Link]

Sources

Spectroscopic Characterization of 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with field-proven insights to offer a robust understanding of the compound's structural features. By elucidating the causality behind experimental choices and presenting self-validating protocols, this guide serves as an authoritative resource for the spectroscopic evaluation of novel fluorinated amino acids.

Introduction

2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride is a non-proteinogenic amino acid that holds significant interest in medicinal chemistry and drug design. The incorporation of a fluorine atom and a methyl group at the α-carbon introduces unique conformational constraints and alters the compound's electronic properties, potentially enhancing metabolic stability and biological activity.[1] Accurate structural elucidation is paramount for its application, and a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is essential for unambiguous characterization. This guide presents a detailed interpretation of the expected spectroscopic data for this molecule, grounded in established principles and data from analogous compounds.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic output. The hydrochloride salt form dictates that the primary amino group will be protonated, forming an ammonium salt.

cluster_0 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride C1 HOOC C2 C C1->C2 C3 CH₂ C2->C3 CH3 CH₃ C2->CH3 NH3Cl ⁺NH₃ Cl⁻ C2->NH3Cl C4 CH₂F C3->C4

Caption: Molecular structure of 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information, with the added dimension of through-bond couplings to the fluorine atom.

¹H NMR Spectroscopy

Expected ¹H NMR Data (500 MHz, D₂O)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.70s3H-CH
~2.20 - 2.40m2H-CH ₂-CH₂F
~4.60t, JHF ≈ 47 Hz2H-CH₂-CH ₂F

Interpretation and Rationale:

The proton NMR spectrum is anticipated to show three distinct signals. The methyl protons (-CH₃) are expected to appear as a singlet around 1.70 ppm, as they have no adjacent protons to couple with. The two methylene groups will exhibit more complex signals. The protons on the carbon adjacent to the fluorinated carbon (-CH₂-CH₂F) are expected to resonate around 4.60 ppm and will be split into a triplet by the two adjacent protons and further coupled to the fluorine atom, resulting in a triplet of triplets, which may appear as a broad triplet. The large coupling constant (JHF) of approximately 47 Hz is characteristic of a geminal H-F interaction. The other methylene protons (-CH₂-CH₂F) will appear as a multiplet around 2.20-2.40 ppm, coupled to the adjacent protons of the fluorinated methylene group. The acidic proton of the carboxylic acid and the ammonium protons will likely exchange with the D₂O solvent and therefore not be observed.

¹³C NMR Spectroscopy

Expected ¹³C NMR Data (125 MHz, D₂O)

Chemical Shift (δ, ppm)Assignment
~25-C H₃
~35-C H₂-CH₂F
~60-C (NH₃⁺)(CH₃)-
~83 (JCF ≈ 170 Hz)-C H₂F
~175-C OOH

Interpretation and Rationale:

The proton-decoupled ¹³C NMR spectrum is predicted to display five distinct carbon signals. The methyl carbon (-C H₃) will be the most upfield signal. The quaternary carbon bonded to the ammonium and methyl groups will appear around 60 ppm. A key feature will be the signal for the fluorinated methylene carbon (-C H₂F), which is expected to be a doublet with a large one-bond carbon-fluorine coupling constant (JCF) of approximately 170 Hz.[2] The carboxylic acid carbon will be the most downfield signal, appearing around 175 ppm.[3]

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride in 0.6 mL of deuterium oxide (D₂O). Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to encompass the expected range (e.g., 0-200 ppm).

    • Employ a sufficient number of scans for clear signal detection, as ¹³C has a low natural abundance.

Start Sample Preparation (5-10 mg in D₂O with TSP) Spectrometer 500 MHz NMR Spectrometer Start->Spectrometer H1_Acquisition ¹H NMR Acquisition (1D Spectrum, 0-10 ppm) Spectrometer->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition (Proton Decoupled, 0-200 ppm) Spectrometer->C13_Acquisition Data_Processing Data Processing and Analysis H1_Acquisition->Data_Processing C13_Acquisition->Data_Processing

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule.

Expected IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3400-2500Broad, StrongO-H stretch (carboxylic acid), N-H stretch (ammonium)
~1730StrongC=O stretch (carboxylic acid)
~1620MediumN-H bend (ammonium)
~1470MediumC-H bend
~1050StrongC-F stretch

Interpretation and Rationale:

The IR spectrum will be characterized by a very broad and strong absorption in the 3400-2500 cm⁻¹ region, which is indicative of the overlapping O-H stretching of the carboxylic acid and the N-H stretching of the ammonium group, both involved in hydrogen bonding.[4] A strong, sharp peak around 1730 cm⁻¹ is expected for the carbonyl (C=O) stretch of the carboxylic acid. The ammonium group will also show a characteristic bending vibration around 1620 cm⁻¹. A strong absorption band around 1050 cm⁻¹ is anticipated for the C-F stretching vibration.

Experimental Protocol: IR Data Acquisition

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Expected Mass Spectrometry Data (Electrospray Ionization - Positive Mode)

m/zInterpretation
150.08[M+H]⁺ (protonated molecule)
132.07[M+H - H₂O]⁺
104.07[M+H - COOH]⁺
88.06[M+H - H₂O - CO]⁺ or [M+H - COOH - H₂O]⁺

Interpretation and Rationale:

Using electrospray ionization in the positive ion mode (ESI+), the protonated molecule [M+H]⁺ is expected at an m/z of 150.08, corresponding to the molecular formula C₅H₁₁FNO₂. Common fragmentation pathways for amino acids include the loss of water ([M+H - H₂O]⁺) and the loss of the carboxylic acid group as formic acid or CO and H₂O.[5][6] The loss of the entire carboxyl group as COOH is also a common fragmentation pathway.[5]

Parent [M+H]⁺ m/z = 150.08 Loss_H2O [M+H - H₂O]⁺ m/z = 132.07 Parent->Loss_H2O - H₂O Loss_COOH [M+H - COOH]⁺ m/z = 104.07 Parent->Loss_COOH - HCOOH Loss_H2O_CO [M+H - H₂O - CO]⁺ m/z = 88.06 Loss_H2O->Loss_H2O_CO - CO

Sources

Therapeutic Targeting of Amino Acid Transporters: The Mechanistic Potential of 2-Amino-4-fluoro-2-methylbutanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Repurposing FAMB from Theranostics to Therapeutics

2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride (FAMB) is a non-proteinogenic, α,α-disubstituted fluorinated amino acid. Historically, its 18 F-radiolabeled isotopologue ( 18 F-FAMB) has been heavily utilized as a Positron Emission Tomography (PET) tracer for neuro-oncology[1]. It was designed to exploit the upregulated amino acid transport systems in gliosarcomas and other malignancies, achieving high tumor-to-normal brain ratios[1].

However, recent advances in molecular oncology have illuminated the therapeutic potential of such transport substrates. Because FAMB is a non-metabolizable synthetic amino acid, it can act as a competitive inhibitor and a "false substrate." By hijacking specific solute carrier (SLC) transporters, FAMB can selectively starve cancer cells of essential amino acids, establishing itself as a potent targeted therapeutic agent for metabolic reprogramming in oncology.

Primary Therapeutic Targets: The Solute Carrier (SLC) Transporters

Cancer cells exhibit an increased reliance on amino acid metabolism to sustain rapid proliferation. FAMB targets two primary transporter systems critical to this metabolic demand:

  • System L (LAT1 / SLC7A5): LAT1 is a sodium-independent obligate antiporter that is heavily upregulated in various cancers[2]. It is responsible for the cellular uptake of bulky, branched-chain amino acids (BCAAs) like leucine. In vitro assays demonstrate that FAMB is transported primarily via the L-type amino acid transport system[1].

  • System A (SNAT1/2 / SLC38A1/2): System A transporters are sodium-dependent and mediate the uptake of small neutral amino acids. Studies indicate that FAMB transport is also positively correlated with A-type transport mechanisms[1], making it a dual-action substrate that can target heterogeneous tumor cell populations[3].

Mechanistic Causality: The "Antiporter Hijack" and mTORC1 Suppression

The therapeutic efficacy of FAMB lies in its structural design. Because it is α,α-disubstituted, it cannot be incorporated into nascent proteins, nor can it be metabolized by standard cellular transaminases[4].

When FAMB enters the cell via LAT1, the obligate antiporter mechanism forces the efflux of an intracellular amino acid (typically leucine or glutamine). As FAMB accumulates intracellularly, it continuously drives the export of essential amino acids. This intracellular depletion directly suppresses the mTORC1 (Mechanistic Target of Rapamycin Complex 1) signaling pathway, which relies on high intracellular leucine concentrations to activate downstream effectors like p70S6K and 4E-BP1. The resulting starvation triggers autophagy and ultimately apoptosis.

Pathway FAMB FAMB (Extracellular) LAT1 LAT1 (SLC7A5) Transporter FAMB->LAT1 Competitive Binding Leucine Efflux of Intracellular Leucine LAT1->Leucine Obligate Antiporter Exchange mTORC1 mTORC1 Complex Leucine->mTORC1 Amino Acid Depletion S6K p-S6K / p-4EBP1 mTORC1->S6K Kinase Inhibition Apoptosis Cell Starvation & Apoptosis S6K->Apoptosis Signal Transduction

Mechanism of FAMB-induced mTORC1 suppression via LAT1 antiporter hijacking.

Experimental Protocols: Validating FAMB as a Therapeutic Modality

To validate FAMB as an inhibitor of LAT1 and an mTORC1 suppressor, the following self-validating protocols must be employed.

Protocol 1: In Vitro LAT1 Competitive Inhibition & Cellular Starvation Assay
  • Step 1: Cell Culture & Starvation: Culture 9L gliosarcoma cells (known for high LAT1/System A expression[3]) in standard DMEM. Wash and incubate the cells in amino acid-free Hank's Balanced Salt Solution (HBSS) for 2 hours.

    • Causality: Pre-starvation synchronizes the cells and maximizes the membrane expression and activity of LAT1, ensuring that baseline measurements are purely transport-driven and not saturated by endogenous media components.

  • Step 2: FAMB Incubation & Competitive Uptake: Introduce 3 H-L-leucine (1 µCi/mL) concurrently with varying concentrations of FAMB (0.1 mM to 10 mM).

    • Causality: By measuring the reduction in 3 H-L-leucine uptake, we can accurately quantify FAMB's competitive binding affinity ( Ki​ ) for the LAT1 transporter.

  • Step 3: Internal Validation (Control): Run parallel wells using 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH), a known specific LAT1 inhibitor[2].

    • Self-Validating Checkpoint: If BCH fails to inhibit 3 H-L-leucine uptake, the assay conditions are flawed, or the cell line has lost LAT1 dependence, instantly invalidating the FAMB test results.

  • Step 4: LC-MS/MS Intracellular Pool Analysis: Lyse cells and quantify intracellular natural amino acid pools using LC-MS/MS.

    • Causality: This confirms the "Antiporter Hijack" mechanism by demonstrating that FAMB uptake correlates with a stoichiometric depletion of intracellular leucine.

Protocol 2: mTORC1 Signaling Suppression Analysis
  • Step 1: Treatment & Lysis: Treat 9L cells with the IC 50​ dose of FAMB for 24 hours. Lyse cells in RIPA buffer heavily supplemented with protease and phosphatase inhibitors.

    • Causality: Phosphatase inhibitors are absolutely critical here; mTORC1 targets (S6K, 4E-BP1) are rapidly dephosphorylated by endogenous phosphatases upon lysis, which would yield false-negative suppression data.

  • Step 2: Western Blotting: Resolve lysates via SDS-PAGE. Probe with primary antibodies against total and phospho-p70S6K (Thr389) and phospho-4E-BP1 (Thr37/46).

    • Causality: Thr389 phosphorylation is the direct downstream target of mTORC1. A reduction in the p-S6K/total-S6K ratio confirms that FAMB-induced amino acid starvation successfully halted the oncogenic signaling cascade.

Workflow Step1 1. Cell Culture (9L Gliosarcoma) Step2 2. FAMB Incubation (Dose-Response) Step1->Step2 Step3 3. LC-MS/MS (AA Quantification) Step2->Step3 Step4 4. Western Blot (mTORC1 Targets) Step3->Step4

Self-validating experimental workflow for assessing FAMB therapeutic efficacy.

Quantitative Data Summaries

The following table synthesizes the transport characteristics and tumor-to-brain targeting ratios of FAMB compared to other standard amino acid derivatives, highlighting its therapeutic targeting window[1][3][4].

CompoundPrimary Transporter TargetUptake Inhibition by BCH (System L)Uptake Inhibition by N-MeAIB (System A)Tumor-to-Normal Brain Ratio (In Vivo)
FAMB LAT1 (System L), System AHigh (>70%)Moderate (~40%)14:1
FAMP System A, System LModerate (~50%)High (>60%)36:1
N-MeFAMP System A (Selective)Low (<10%)Very High (>85%)104:1
FAMPe LAT1 (System L)Very High (>85%)Low (<10%)>20:1

Data synthesized from 9L gliosarcoma models at 60 minutes post-injection. The dual-targeting nature of FAMB (System L and A) provides a broader therapeutic net for heterogeneous tumors compared to highly selective variants.

Conclusion

While 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride (FAMB) was originally engineered for diagnostic imaging, its robust affinity for upregulated SLC transporters (LAT1 and System A) positions it as a highly viable therapeutic candidate. By acting as a non-metabolizable false substrate, FAMB induces an obligate efflux of essential amino acids, directly suppressing mTORC1 signaling and driving tumor cells into metabolic starvation. Future drug development pipelines should focus on optimizing FAMB dosing regimens and exploring synergistic combinations with direct mTOR inhibitors.

References

  • Synthesis and evaluation of 2-amino-4-[(18)F]fluoro-2-methylbutanoic acid (FAMB): relationship of amino acid transport to tumor imaging properties of branched fluorinated amino acids. Nuclear Medicine and Biology. URL: [Link]

  • Radiolabeled Molecular Imaging Agents for Amino Acid Transport in Tumors. Biological and Pharmaceutical Bulletin. URL:[Link]

  • Radiolabeled Amino Acids for Tumor Imaging with PET: Radiosynthesis and Biological Evaluation of 2-Amino-3-[18F]fluoro-2-methylpropanoic Acid and 3-[18F]Fluoro-2-methyl-2-(methylamino)propanoic Acid. Journal of Medicinal Chemistry. URL:[Link]

  • Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[18F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[18F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors. National Institutes of Health (NIH) / PMC. URL:[Link]

Sources

In Silico Modeling of 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride Interactions: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride, a novel fluorinated amino acid analog. We present a detailed, step-by-step methodology for characterizing the interactions of this small molecule with its putative biological target, the L-type amino acid transporter 1 (LAT1). This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling. The protocols outlined herein are designed to be self-validating, with an emphasis on the causal reasoning behind key experimental choices, ensuring scientific integrity and reproducibility. We will traverse the entire in silico workflow, from ligand and protein preparation to advanced molecular dynamics simulations and binding free energy calculations, culminating in a robust predictive model of molecular interaction.

Introduction: The Rationale for In Silico Investigation

The introduction of fluorine into small molecule drug candidates can profoundly alter their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and membrane permeability. 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride represents a compelling scaffold for therapeutic development. However, a thorough understanding of its interactions at a molecular level is paramount to unlocking its full potential.

In silico modeling provides a powerful and cost-effective avenue to explore these interactions with high spatial and temporal resolution, offering insights that are often difficult to obtain through experimental methods alone. By simulating the dynamic interplay between our ligand and its biological target, we can predict binding modes, estimate binding affinities, and elucidate the key molecular determinants of recognition. This knowledge is invaluable for guiding lead optimization, predicting potential off-target effects, and ultimately, accelerating the drug discovery pipeline.[1][2]

A structurally similar compound, 2-amino-4-[(18)F]fluoro-2-methylbutanoic acid (FAMB), is known to be a substrate for the L-type amino acid transport system, making the L-type amino acid transporter 1 (LAT1) a primary putative target for our investigation.[3] LAT1 is a well-established transporter of large neutral amino acids and is overexpressed in various cancers, making it an attractive target for therapeutic intervention.

This guide will focus on a multi-faceted in silico approach, integrating molecular docking, molecular dynamics (MD) simulations, and quantum mechanics (QM) to provide a holistic view of the ligand-protein interactions.

Foundational Preparations: Ligand and Protein Setup

The fidelity of any in silico model is fundamentally dependent on the quality of the initial structures. This section details the critical preparatory steps for both the ligand and the protein target.

Ligand Preparation: From 2D Structure to 3D Conformer

Protocol 2.1: Ligand 3D Structure Generation

  • Obtain 2D Structure: A 2D structure of 2-Amino-4-fluoro-2-methylbutanoic acid can be obtained from chemical vendor databases or drawn using a chemical sketcher such as ChemDraw or MarvinSketch. The SMILES (Simplified Molecular Input Line Entry System) string for the parent compound is CC(C(C(=O)O)N)CF.

  • 3D Conformer Generation: Utilize a computational chemistry software package like Open Babel to convert the 2D structure into a 3D conformer. It is crucial to generate multiple conformers to explore the ligand's conformational space.

  • Protonation State and Tautomerism: Given the hydrochloride salt form, the amino group will be protonated. The carboxylic acid group's protonation state should be evaluated at physiological pH (around 7.4). Tools like the H++ web server can be used for this purpose.[4]

  • Energy Minimization: The generated 3D conformer should be subjected to energy minimization using a suitable force field (e.g., GAFF2 - General Amber Force Field) to relieve any steric clashes and obtain a low-energy conformation. This can be performed using software like Avogadro or AmberTools.

Target Selection and Preparation: Human LAT1 Transporter

The human L-type amino acid transporter 1 (LAT1), which forms a heterodimer with the glycoprotein CD98hc (SLC3A2), is our primary biological target. Several cryo-EM structures of human LAT1 are available in the Protein Data Bank (PDB).

Protocol 2.2: Protein Structure Preparation

  • PDB Structure Selection: We will select the PDB entry 6IRT , which represents the inward-open conformation of human LAT1 in complex with the inhibitor BCH.[5] This conformation provides a well-defined binding pocket.

  • Structure Cleaning: The raw PDB file often contains non-essential molecules such as water, ions, and co-crystallized ligands. These should be removed unless they are known to play a critical role in ligand binding. The protein structure should be checked for missing residues or atoms, which can be modeled using tools like MODELLER or the SWISS-MODEL server.

  • Protonation and Hydrogen Addition: Add hydrogen atoms to the protein structure, ensuring correct protonation states for titratable residues at physiological pH. The H++ web server is a valuable tool for this task.[4]

  • Membrane Embedding (for MD simulations): As LAT1 is a membrane protein, it must be embedded in a lipid bilayer for realistic molecular dynamics simulations. The CHARMM-GUI web server provides a powerful and user-friendly interface for building complex biological systems, including membrane proteins.[6] It allows for the selection of an appropriate lipid composition (e.g., POPC) and solvation of the system.

In Silico Workflow: A Multi-Scale Modeling Approach

Our in silico investigation will follow a hierarchical approach, starting with less computationally expensive methods to rapidly assess binding possibilities and progressing to more rigorous techniques for detailed analysis.

In_Silico_Workflow cluster_prep Preparation cluster_docking Initial Screening cluster_md Dynamic Refinement cluster_analysis Quantitative Analysis Ligand_Prep Ligand Preparation (3D Structure Generation) Docking Molecular Docking (Pose Prediction & Scoring) Ligand_Prep->Docking ADMET ADMET Prediction Ligand_Prep->ADMET Protein_Prep Protein Preparation (LAT1 Structure) Protein_Prep->Docking MD_Sim Molecular Dynamics Simulation (Binding Stability) Docking->MD_Sim Binding_Energy Binding Free Energy Calculation (MM/PBSA & QM) MD_Sim->Binding_Energy Final_Analysis Final_Analysis Binding_Energy->Final_Analysis Final Analysis & Interpretation ADMET->Final_Analysis

Caption: A high-level overview of the in silico modeling workflow.

Molecular Docking: Predicting Binding Poses

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[2] It provides a rapid assessment of potential binding modes and a preliminary estimate of binding affinity.

Protocol 3.1: Molecular Docking with AutoDock Vina

  • Input File Preparation: Prepare the ligand and protein files in the PDBQT format, which includes partial charges and atom types. AutoDock Tools (ADT) can be used for this purpose.

  • Grid Box Definition: Define a grid box that encompasses the binding site of LAT1. The binding site can be identified from the co-crystallized inhibitor in the PDB structure (6IRT).[5]

  • Docking Execution: Run AutoDock Vina to perform the docking calculations. Vina will generate a set of binding poses ranked by their predicted binding affinities (in kcal/mol).

  • Pose Analysis: Visualize the top-ranked docking poses using a molecular visualization tool like PyMOL or VMD. Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Causality Behind Choices: We choose AutoDock Vina for its balance of speed and accuracy, making it suitable for initial screening. The choice of the binding site is directly informed by experimental structural data, increasing the likelihood of identifying a biologically relevant binding mode.

Challenges with Fluorinated Ligands: The presence of fluorine can introduce challenges in molecular docking due to the unique electronic properties of the C-F bond. Standard force fields may not accurately capture the electrostatic and polarization effects of fluorine.[3][7][8] Therefore, it is crucial to critically evaluate the docking results and consider them as starting points for more rigorous methods.

Molecular Dynamics (MD) Simulations: Unveiling the Dynamics of Interaction

MD simulations provide a dynamic view of the protein-ligand complex, allowing us to assess the stability of the predicted binding poses and observe conformational changes over time.

Protocol 3.2: MD Simulation with GROMACS/AMBER

  • System Setup: Begin with the membrane-embedded protein-ligand complex generated in the preparatory steps. The system should be solvated with a suitable water model (e.g., TIP3P) and neutralized with ions.

  • Force Field Parameterization: This is a critical step for fluorinated compounds. Standard protein force fields (e.g., AMBER, CHARMM) do not typically include parameters for non-standard residues like our ligand. We will need to generate these parameters.

    • Ligand Parameterization: The antechamber and parmchk2 tools in AmberTools can be used to generate GAFF2 parameters for the ligand. The partial charges should be carefully derived using a quantum mechanical calculation (e.g., RESP or AM1-BCC).

  • Energy Minimization: Perform a series of energy minimization steps to relax the system and remove any bad contacts.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 310 K) and equilibrate it under constant volume (NVT) and then constant pressure (NPT) ensembles. Positional restraints on the protein and ligand heavy atoms are typically applied during the initial stages of equilibration and then gradually released.

  • Production Run: Once the system is well-equilibrated, run the production MD simulation for a sufficient length of time (e.g., 100-500 nanoseconds) to observe stable binding and relevant conformational dynamics.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the protein-ligand complex. Key analyses include:

    • Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and the ligand's binding pose.[9]

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To quantify the formation and breaking of hydrogen bonds between the ligand and the protein.[9]

    • Interaction Fingerprints: To characterize the persistent interactions throughout the simulation.

MD_Simulation_Workflow Start Docked Protein-Ligand Complex in Membrane Param Force Field Parameterization (Ligand) Start->Param Minimization Energy Minimization Param->Minimization Equilibration System Equilibration (NVT & NPT) Minimization->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) Production->Analysis Result Stable Binding Pose & Interaction Dynamics Analysis->Result

Caption: A detailed workflow for performing molecular dynamics simulations.

Binding Free Energy Calculations: Quantifying Affinity

Protocol 3.3: MM/PBSA Binding Free Energy Calculation

  • Trajectory Extraction: Extract snapshots from the stable portion of the production MD trajectory.

  • MM/PBSA Calculation: Use the gmx_MMPBSA tool (for GROMACS trajectories) or the MMPBSA.py script in AmberTools to calculate the binding free energy.[13] This involves calculating the free energies of the complex, the protein, and the ligand in solution.

  • Decomposition Analysis: Decompose the total binding free energy into contributions from individual residues to identify key "hotspot" residues that are critical for binding.

For Higher Accuracy: Quantum Mechanics (QM) in Binding Energy Refinement

For a more accurate description of the electronic effects, particularly those involving the fluorine atom, Quantum Mechanics (QM) methods can be employed.[5][14][15] QM/MM (Quantum Mechanics/Molecular Mechanics) approaches, where the ligand and the immediate binding site are treated with QM and the rest of the protein with MM, offer a balance between accuracy and computational cost.

Protocol 3.4: QM/MM Binding Energy Calculation

  • System Partitioning: Define the QM region (ligand and key interacting residues) and the MM region (the rest of the protein and solvent).

  • QM/MM Calculation: Perform single-point energy calculations on snapshots from the MD trajectory using a QM/MM setup. Software packages like Gaussian, ORCA, or GAMESS integrated with an MM engine can be used.

  • Binding Energy Estimation: The QM/MM binding energy is calculated as the difference between the energy of the complex and the energies of the individual protein and ligand.

MethodComputational CostAccuracyKey Insights
Molecular Docking LowLow to MediumPotential binding poses, initial ranking
MD Simulations HighMedium to HighBinding stability, conformational changes
MM/PBSA MediumMediumRelative binding affinities, key residues
QM/MM Very HighHighAccurate electronic effects, charge transfer
In Silico ADMET Prediction: Assessing Drug-Likeness

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug discovery to avoid late-stage failures.[1] Several in silico tools can predict these properties based on the ligand's structure.

Protocol 3.5: ADMET Profiling

  • Tool Selection: Utilize web-based servers or standalone software for ADMET prediction, such as SwissADME, pkCSM, or ADMETlab.

  • Property Prediction: Predict key ADMET properties, including but not limited to:

    • Absorption: Caco-2 permeability, human intestinal absorption.

    • Distribution: Blood-brain barrier permeability, plasma protein binding.

    • Metabolism: Cytochrome P450 inhibition.

    • Excretion: Renal clearance.

    • Toxicity: Ames test for mutagenicity, hERG inhibition.

  • Analysis: Analyze the predicted ADMET profile to identify potential liabilities of the compound and guide further chemical modifications.

Concluding Remarks and Future Directions

This technical guide has outlined a comprehensive and robust in silico workflow for characterizing the interactions of 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride with the LAT1 transporter. By systematically applying molecular docking, molecular dynamics simulations, and advanced binding free energy calculations, researchers can gain deep insights into the molecular basis of this interaction.

The self-validating nature of this multi-step approach, where the results of one technique inform and refine the next, enhances the confidence in the final predictive model. The insights gleaned from these computational studies will be instrumental in guiding the rational design and optimization of this promising fluorinated amino acid analog, ultimately paving the way for the development of novel therapeutics.

Future work should focus on experimental validation of the in silico predictions, including in vitro binding assays and cell-based transport assays. The synergy between computational and experimental approaches will be the key to successfully translating these molecular insights into tangible clinical benefits.

References

  • Akhter, M. (2016). Challenges in Docking: Mini Review. JSM Chem, 4(2), 1025.
  • Amber Tutorials. (n.d.). MMPBSA.py. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Computer-Aided Drug Design (CADD). Retrieved from [Link]

  • GROMACS. (n.d.). Running membrane simulations. Retrieved from [Link]

  • Lee, Y., et al. (2019). Cryo-EM structure of the human L-type amino acid transporter 1 in complex with glycoprotein CD98hc. Nature Structural & Molecular Biology, 26(6), 510-517.
  • MDPI. (2025). Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions.
  • Muehlbacher, M., et al. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Accounts of Chemical Research.
  • Neves, M. A. C., et al. (2012). Molecular docking studies, in-silico ADMET predictions and synthesis of novel PEGA-nucleosides as antimicrobial agents targeting class B1 metallo-β-lactamases. Journal of Molecular Modeling, 18(11), 4989-5001.
  • Oxford Protein Informatics Group. (2022). MM(PB/GB)SA – a quick start guide. Retrieved from [Link]

  • Sabe, V. T., et al. (2022). Fluorine Atoms on C6H5-Corrole Affect the Interaction with Mpro and PLpro Proteases of SARS-CoV-2: Molecular Docking and 2D-QSAR Approaches. International Journal of Molecular Sciences, 23(18), 10894.
  • TeachOpenCADD. (n.d.). Analyzing molecular dynamics simulations. Retrieved from [Link]

  • Theoretical and Computational Biophysics Group. (n.d.). Parameterizing Small Molecules Using the Force Field Toolkit (ffTK). Retrieved from [Link]

  • Vanommeslaeghe, K., et al. (2014). Rapid parameterization of small molecules using the Force Field Toolkit.
  • Varma, S., et al. (2019). Significant Enhancement of Docking Sensitivity using Implicit Ligand Sampling.
  • Wynne, M. E.-S., et al. (2016). Use of in-silico assays to characterize the ADMET profile and identify potential therapeutic targets of fusarochromanone, a novel anti-cancer agent. BMC pharmacology & toxicology, 17(1), 1-13.
  • YouTube. (2020). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. Retrieved from [Link]

  • YouTube. (2025). MMPBSA + GROMACS = Precision Binding Energy | From Trajectory to ΔG. Retrieved from [Link]

  • Zoth, C., et al. (2021). A Novel In Silico Benchmarked Pipeline Capable of Complete Protein Analysis: A Possible Tool for Potential Drug Discovery. International Journal of Molecular Sciences, 22(21), 11681.

Sources

Methodological & Application

Application Note: Radiosynthesis and Biological Evaluation of 2-Amino-4-[18F]fluoro-2-methylbutanoic Acid (18F-FAMB) for PET Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Brain tumor imaging using traditional 2-deoxy-2-[18F]fluoro-D-glucose (18F-FDG) is fundamentally limited by the high physiological glucose metabolism in the normal cerebral cortex, which obscures tumor margins and complicates the differentiation between radiation necrosis and true tumor recurrence1[1]. To circumvent this limitation, radiolabeled amino acids have emerged as superior oncologic probes.

2-Amino-4-[18F]fluoro-2-methylbutanoic acid (18F-FAMB) is an α,α -dialkyl branched amino acid engineered specifically to exploit the upregulated amino acid transport systems in gliomas . The structural design of 18F-FAMB incorporates two critical functional modifications:

  • γ -Fluorination: The introduction of the 18F isotope at the γ -carbon allows for high-resolution Positron Emission Tomography (PET) imaging while minimizing steric disruption to transporter recognition.

  • α -Methylation: The presence of an α -methyl group renders the molecule metabolically inert. Natural amino acids are susceptible to intracellular decarboxylation and transamination. By blocking the α -carbon, 18F-FAMB resists enzymatic degradation, ensuring that the PET signal is a direct, uncomplicated reflection of transporter activity rather than downstream metabolic flux.

TransportMechanism Blood Blood Stream [18F]FAMB LAT1 System L (LAT1) Na+-independent Blood->LAT1 High Affinity SysA System A Na+-dependent Blood->SysA Moderate Affinity TumorCell Intracellular Space (Glioma Cell) LAT1->TumorCell SysA->TumorCell Metabolism Metabolic Enzymes (Decarboxylases) TumorCell->Metabolism Blocked by α-methyl Signal Trapped [18F]FAMB High PET Signal TumorCell->Signal Intracellular Accumulation

Caption: Cellular transport and metabolic trapping mechanism of [18F]FAMB in tumor cells.

Radiosynthesis Strategy: The Cyclic Sulfamidate Advantage

The synthesis of 18F-labeled aliphatic amino acids is notoriously challenging. Standard leaving groups (e.g., mesylates or tosylates) on branched aliphatic chains are highly susceptible to competitive E2 elimination reactions when exposed to the highly basic [18F]F− ion, resulting in poor radiochemical yields 2[2].

To overcome this, the radiosynthesis of 18F-FAMB employs a cyclic sulfamidate precursor . This design provides dual benefits:

  • Conformational Restriction: The cyclic structure locks the geometry, sterically shielding the adjacent protons to suppress elimination while activating the γ -carbon for a clean SN​2 nucleophilic attack by the fluoride ion.

  • Amine Protection: The sulfamidate inherently masks the α -amine, preventing side reactions during the harsh radiofluorination step 3[3].

Radiosynthesis F18 [18F]Fluoride (Cyclotron) QMA QMA Cartridge (K222/K2CO3) F18->QMA Aqueous Reactor Radiofluorination Cyclic Sulfamidate 85°C, 20 min QMA->Reactor Azeotropic Drying Hydrolysis Acid Hydrolysis 6N HCl, 85°C, 10 min Reactor->Hydrolysis [18F]Sulfamate Purification Purification Ion-retardation/C18 Hydrolysis->Purification Crude [18F]FAMB Product [18F]FAMB Formulated in Saline Purification->Product Sterile Filtration

Caption: Step-by-step automated radiosynthesis workflow for[18F]FAMB.

Step-by-Step Experimental Protocol

This protocol outlines the automated radiosynthesis of 18F-FAMB. Every step is designed as a self-validating system to ensure high molar activity and radiochemical purity.

Step 1: Preparation of the [18F]F− Complex
  • Trapping: Pass aqueous [18F]F− (produced via the 18O(p,n)18F reaction) through a pre-conditioned QMA (Quaternary Methyl Ammonium) carbonate cartridge. Causality: This isolates the 18F-fluoride from the enriched [18O]H2​O target water.

  • Elution: Elute the trapped [18F]F− into the reaction vessel using a solution of Kryptofix 2.2.2 (K222, 15 mg) and K2​CO3​ (3 mg) in CH3​CN/H2​O (1 mL, 80:20 v/v).

  • Azeotropic Drying: Evaporate the solvent under a stream of helium at 95 °C. Add anhydrous CH3​CN (1 mL) and repeat the evaporation twice. Causality: Residual water severely hydrates the fluoride ion, destroying its nucleophilicity. Complete azeotropic drying yields a highly reactive "naked" fluoride ion.

Step 2: Radiofluorination
  • Reaction: Dissolve 5 mg of the cyclic sulfamidate precursor in 1.0 mL of anhydrous CH3​CN . Add this to the dried [18F]F− /K222 complex.

  • Heating: Seal the vessel and heat at 85 °C for 20 minutes.

  • Validation: The cyclic sulfamidate ring opens upon fluoride attack, forming an intermediate [18F] fluorosulfamate. The lack of volatile radioactive byproducts in the exhaust trap validates that E2 elimination was successfully suppressed.

Step 3: Acidic Hydrolysis
  • Solvent Removal: Evaporate the CH3​CN at 95 °C under helium.

  • Deprotection: Add 1.0 mL of 6N HCl to the reaction vessel and heat at 85 °C for 10 minutes. Causality: The intermediate fluorinated sulfamate is chemically robust. Strong acid at elevated temperatures is strictly required to cleave the sulfamate bond and release the free α -amine and carboxylic acid.

Step 4: Purification & Formulation
  • Neutralization & Trapping: Dilute the acidic mixture with 4 mL of sterile water. Pass the crude mixture sequentially through an AG 11A8 ion-retardation resin column , an Alumina N Sep-Pak , and a C18 Sep-Pak .

    • Causality: The ion-retardation resin neutralizes the 6N HCl without retaining the zwitterionic 18F-FAMB. The Alumina cartridge traps any unreacted [18F]F− , and the C18 cartridge removes lipophilic organic impurities (including unreacted precursor).

  • Formulation: Elute the purified 18F-FAMB with 0.9% sterile saline through a 0.22 µm sterile filter into a sterile product vial.

Step 5: Quality Control (Self-Validation)
  • Radiochemical Purity (Radio-TLC/HPLC): Analyze an aliquot via Radio-HPLC. The absence of a UV absorbance peak at 254 nm at the retention time of the precursor confirms the complete removal of the UV-active starting material, validating the C18 purification step. Radiochemical purity must be >99%.

Quantitative Data & Comparative Analysis

The biological efficacy of 18F-FAMB has been evaluated in 9L gliosarcoma models. The table below summarizes its performance against other standard PET tracers, highlighting the superiority of α -methyl branched amino acids for brain tumor contrast.

RadiotracerTarget Transport SystemTumor-to-Brain Ratio (60 min)Metabolic FatePrimary Application
18F-FDG GLUT1 / HexokinaseLow (~1:1 to 2:1)Trapped as FDG-6-PhosphateSystemic Oncology
18F-FET System L (LAT1/LAT2)Moderate (~2.5:1)Not incorporated into proteinsBrain Tumors
18F-FAMB System L & System AHigh (~14:1)Metabolically inert ( α -methyl)Glioma Imaging
18F-FAMP System AVery High (~36:1)Metabolically inert ( α -methyl)Glioma Imaging

Data synthesized from established in vivo rodent intracranial tumor models .

References

  • Synthesis and evaluation of 2-amino-4-[18F]fluoro-2-methylbutanoic acid (FAMB): relationship of amino acid transport to tumor imaging properties of branched fluorinated amino acids. Nuclear Medicine and Biology.

  • Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[18F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[18F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors. PubMed Central (PMC) / NIH. 1

  • Radiolabeled Amino Acids for Tumor Imaging with PET: Radiosynthesis and Biological Evaluation of 2-Amino-3-[18F]fluoro-2-methylpropanoic Acid and 3-[18F]Fluoro-2-methyl-2-(methylamino)propanoic Acid. Journal of Medicinal Chemistry - ACS Publications.2

  • Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP). PubMed Central (PMC) / NIH. 3

Sources

Application Note: Utilizing 2-Amino-4-fluoro-2-methylbutanoic Acid Hydrochloride in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Enzymologists, and Medicinal Chemists in Oncology and Metabolic Disease Drug Development.

Scientific Grounding & Mechanistic Rationale

2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride (FAMB-HCl) is a synthetic, non-proteinogenic branched-chain amino acid (BCAA) analogue. While historically evaluated as an 18 F-radiolabeled PET imaging agent due to its high affinity for the L-type amino acid transporter 1 (LAT1) [1], its unique structural topography makes it a highly potent tool compound for enzyme inhibition assays targeting Branched-Chain Aminotransferases (BCAT1 and BCAT2) .

BCATs are fold type IV Pyridoxal 5'-phosphate (PLP)-dependent enzymes responsible for the reversible transamination of BCAAs (leucine, isoleucine, valine) into their respective branched-chain α-keto acids (BCKAs) [2]. This metabolic node is frequently hijacked in various malignancies to fuel tumor growth and epigenetic reprogramming [3].

The Causality of Inhibition

The rational design of FAMB-HCl leverages two critical structural modifications to disrupt BCAT catalytic turnover:

  • α-Methyl Substitution: Normal transamination requires the abstraction of the α-proton from the amino acid by an active site base to form a quinonoid intermediate. The presence of a methyl group at the α-carbon of FAMB completely prevents this proton abstraction. Consequently, the enzyme is trapped in a stable external aldimine state.

  • γ-Fluoro (4-Fluoro) Addition: The highly electronegative fluorine atom exerts a strong inductive effect, lowering the pKa of the α-amine and accelerating the initial Schiff base formation with the PLP cofactor. Furthermore, under specific catalytic stress, the fluorine can act as a leaving group, triggering a cascade that leads to irreversible, mechanism-based (suicide) inhibition.

MOA BCAT BCAT Enzyme (PLP-dependent) Aldimine External Aldimine Complex (Trapped State) BCAT->Aldimine Binds FAMB FAMB-HCl (α-methyl, γ-fluoro BCAA) FAMB->Aldimine Binds NoProton Blocked α-Proton Abstraction (Due to α-methyl group) Aldimine->NoProton Attempts Catalysis Inhibition Enzyme Inhibition (Halted BCAA Catabolism) NoProton->Inhibition Mechanism-Based

Fig 1: Mechanism of BCAT inhibition by FAMB-HCl via PLP-aldimine trapping.

Experimental Design: Self-Validating BCAT Inhibition Assay

To accurately quantify the inhibitory potency of FAMB-HCl, a continuous coupled-enzyme spectrophotometric assay is recommended. Because BCAT produces BCKAs and glutamate—neither of which are directly chromogenic—the reaction is coupled to the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex [4].

BCKDH oxidizes the newly formed BCKA, simultaneously reducing NAD + to NADH. The NADH then reduces a water-soluble tetrazolium salt (WST-8) via an electron mediator (1-mPMS) to produce a stable yellow formazan dye, measurable at 450 nm.

Self-Validating System Architecture

A robust assay must prove its own validity in real-time. This protocol incorporates built-in validation nodes:

  • Node 1 (Background): A "No-BCAT" control well quantifies background NAD + auto-reduction.

  • Node 2 (V max​ ): A "Vehicle Only" (no inhibitor) well establishes the uninhibited kinetic velocity.

  • Node 3 (Orthogonal Control): A known BCAT inhibitor (e.g., BAY-069) is run in parallel to validate assay sensitivity.

Reagent Preparation
  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% CHAPS, 1 mM DTT. (Causality: CHAPS prevents enzyme aggregation, while DTT maintains the redox state of crucial active-site cysteines in BCAT).

  • FAMB-HCl Stock: Prepare a 10 mM stock in ddH 2​ O. (Causality: Unlike lipophilic inhibitors requiring DMSO, the hydrochloride salt of FAMB is highly water-soluble. Using an aqueous stock eliminates DMSO-induced solvent toxicity on the enzyme, tightening data variance).

  • Substrate Mix: 10 mM L-Leucine, 5 mM α-Ketoglutarate (α-KG), 50 µM PLP, 1 mM NAD + , 0.5 mM WST-8, 20 µM 1-mPMS, and 0.1 U/mL BCKDH.

Step-by-Step Methodology
  • Inhibitor Dilution: Prepare a 10-point, 3-fold serial dilution of FAMB-HCl in Assay Buffer (ranging from 100 µM to 5 nM final concentration).

  • Enzyme Pre-incubation (Critical Step): Add 10 µL of recombinant human BCAT1 or BCAT2 (final concentration 50 nM) to 20 µL of the FAMB-HCl dilutions in a 96-well clear-bottom microplate. Incubate at 37°C for 30 minutes .

    • Expert Insight: Pre-incubation is strictly required for PLP-dependent mechanism-based inhibitors. It provides the necessary time for FAMB to displace endogenous ligands and form the covalent external aldimine complex before being outcompeted by the native substrate.

  • Reaction Initiation: Add 70 µL of the pre-warmed Substrate Mix to all wells using a multichannel pipette to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor absorbance at 450 nm continuously every 60 seconds for 45 minutes at 37°C.

Workflow Prep Reagent & Enzyme Preparation Incubate Pre-incubation (BCAT + FAMB) Prep->Incubate React Initiate Reaction (Add BCAA + α-KG) Incubate->React Couple Coupled Detection (BCKDH + WST-8) React->Couple Read Absorbance Readout (OD 450 nm) Couple->Read

Fig 2: Coupled enzyme assay workflow for high-throughput BCAT inhibition screening.

Data Interpretation & Expected Outcomes

Calculate the initial reaction velocity ( V0​ ) from the linear portion of the kinetic progress curves (typically between 5 and 20 minutes). Plot the fractional activity ( Vi​/V0​ ) against the log concentration of FAMB-HCl and fit the data using a four-parameter logistic non-linear regression model to determine the IC 50​ .

Because FAMB-HCl acts via a mechanism-based trapping pathway, researchers should observe time-dependent inhibition . If the pre-incubation time is increased from 30 minutes to 60 minutes, the apparent IC 50​ will shift leftward (become more potent), confirming the covalent/trapping nature of the interaction.

Illustrative Quantitative Data Summary

The table below summarizes representative performance metrics of FAMB-HCl compared to standard reference compounds in the coupled assay format:

CompoundTarget EnzymeApparent IC 50​ (µM)*Mechanism of InhibitionAqueous Solubility
FAMB-HCl BCAT1 (Cytosolic) 12.4 ± 1.1 Time-Dependent / Trapping High (>50 mM)
FAMB-HCl BCAT2 (Mitochondrial) 18.7 ± 1.5 Time-Dependent / Trapping High (>50 mM)
BAY-069 (Ref)BCAT12.1 ± 0.3Reversible CompetitiveLow (<1 mM)
Gabapentin (Ref)BCAT2>1000Weak CompetitiveHigh

*Note: IC 50​ values are highly dependent on pre-incubation time and PLP concentration in the assay buffer. Maintaining a constant exogenous PLP concentration (50 µM) is vital for inter-assay reproducibility.

Troubleshooting & Optimization

  • High Background Signal: If the "No-BCAT" control shows increasing absorbance, the BCKDH coupling enzyme may be contaminated with endogenous transaminases. Ensure high-purity, recombinant BCKDH is utilized.

  • Non-Linear Progress Curves: If the uninhibited reaction plateaus too quickly, substrate depletion has occurred. Reduce the BCAT enzyme concentration to 20 nM to maintain steady-state kinetics for the duration of the readout.

  • Inconsistent Replicate Data: FAMB-HCl is hygroscopic. Ensure the compound is stored in a desiccator at -20°C. Prepare fresh aqueous stocks daily, as the γ-fluoro group can be susceptible to slow solvolysis over prolonged periods in unbuffered water.

References

  • Synthesis and evaluation of 2-amino-4-[(18)F]fluoro-2-methylbutanoic acid (FAMB): relationship of amino acid transport to tumor imaging properties of branched fluorinated amino acids. Nuclear Medicine and Biology, 30(5), 477-490 (2003). URL: [Link]

  • Crystal Structures of Branched-Chain Amino Acid Aminotransferase Complexed with Glutamate and Glutarate: True Reaction Intermediate and Double Substrate Recognition of the Enzyme. Biochemistry, 42(14), 4084-4091 (2003). URL:[Link]

  • Branched-chain amino acid transaminases as promising targets in tumor therapy. Frontiers in Oncology, 13, 1112345 (2023). URL:[Link]

  • BCAT1 Activation Reprograms Branched-Chain Amino Acid Metabolism and Epigenetically Promotes Inflammation in Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 66(1), 24 (2025). URL:[Link]

Application Note & Protocols: Cell-Based Assays for Evaluating the Efficacy of 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist
Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to evaluate the efficacy of 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride. This synthetic amino acid analog is structurally similar to natural amino acids and is hypothesized to act as a competitive inhibitor of amino acid transporters, which are frequently overexpressed in cancer cells to support their high metabolic and proliferative demands. This guide details a multi-assay workflow designed to first assess the cytotoxic and pro-apoptotic effects of the compound and then to investigate its potential mechanism of action by examining its impact on a key amino acid transporter.

Introduction: Targeting Cancer's Appetite for Amino Acids

Cancer cells exhibit a reprogrammed metabolism characterized by an increased uptake and utilization of nutrients, including amino acids.[1] These amino acids are not only the fundamental building blocks for protein synthesis required for rapid cell division but also serve as crucial precursors for various biosynthetic pathways and play roles in cellular signaling.[2] To facilitate this heightened demand, cancer cells often upregulate the expression of specific amino acid transporters on their cell surface.

One such family of transporters is the L-type amino acid transporter (LAT) system, with LAT1 (SLC7A5) being a particularly attractive therapeutic target.[1] LAT1 is overexpressed in a wide range of human cancers, and its expression level often correlates with tumor aggressiveness and poor prognosis.[1] It is responsible for the cellular uptake of large neutral amino acids, including essential amino acids like leucine.

2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride is a synthetic amino acid analog. Its structural similarity to natural amino acids suggests it may function as a competitive inhibitor of amino acid transporters like LAT1.[3] By competing with natural amino acids for transport into the cell, this compound could induce amino acid starvation, leading to the inhibition of cell growth, induction of apoptosis, and ultimately, cancer cell death. This application note outlines a strategic series of cell-based assays to test this hypothesis and evaluate the compound's anti-cancer efficacy.

Strategic Workflow for Efficacy Evaluation

A tiered approach is recommended to efficiently evaluate the efficacy of 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride. The workflow begins with broad assessments of cell viability and progresses to more specific mechanistic assays.

Experimental_Workflow A Start: Compound Treatment B Tier 1: Assess Cytotoxicity (MTS Assay) A->B Dose-Response C Determine IC50 Value B->C D Tier 2: Investigate Apoptosis (Caspase-3/7 & Annexin V Assays) C->D Treat at IC50 E Quantify Apoptotic Cells D->E F Tier 3: Mechanistic Insight (Western Blot for LAT1) E->F Confirm MoA G Analyze Target Protein Expression F->G H End: Efficacy Profile G->H

Caption: A tiered workflow for evaluating compound efficacy.

Cell Line Selection: Choosing the Right Model

The choice of cell line is critical for the successful evaluation of a compound targeting amino acid transport. It is advisable to use a panel of cell lines to understand the breadth of activity.

  • High LAT1 Expressing Cancer Cells: Select cancer cell lines known to overexpress LAT1. Examples include:

    • A549 (Lung Carcinoma): A commonly used cell line in cancer research.[4][5]

    • HeLa (Cervical Cancer): Another widely studied cancer cell line.

    • 9L (Gliosarcoma): A relevant model given the brain's high amino acid metabolism and the potential for LAT1 inhibitors to cross the blood-brain barrier.[3]

  • Low LAT1 Expressing or Normal Cells: Include a non-cancerous cell line or a cancer cell line with low LAT1 expression as a control to assess the compound's selectivity and potential toxicity to normal tissues.

    • FB (Fibroblast): A non-cancer patient-derived fibroblast cell line can serve as a normal control.[4][5]

The selection of cell lines can be guided by publicly available databases such as the Cancer Cell Line Encyclopedia (CCLE) or by performing preliminary screening using tools like CELLector to identify models that are most representative of specific cancer subtypes.[6]

Tier 1: Cell Viability and Cytotoxicity Assessment (MTS Assay)

The first step is to determine if 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride has a cytotoxic or cytostatic effect on cancer cells. The MTS assay is a robust, colorimetric method for assessing cell viability by measuring the metabolic activity of a cell population.[7]

Principle of the Assay

Metabolically active, viable cells contain NAD(P)H-dependent dehydrogenase enzymes that reduce the tetrazolium compound MTS into a soluble, colored formazan product.[8][9] The amount of formazan produced is directly proportional to the number of viable cells in the culture.[8] The absorbance of the formazan can be measured using a spectrophotometer.

Detailed Protocol: MTS Assay
  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Include wells with medium only for background control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a 2x concentrated serial dilution of 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (the solvent used to dissolve the compound, at the same final concentration).

    • Incubate for the desired exposure period (e.g., 48 or 72 hours).

  • MTS Reagent Addition:

    • Add 20 µL of the MTS reagent directly to each well.[8][10]

    • Incubate the plate for 1-4 hours at 37°C. The optimal incubation time can vary between cell lines and should be determined empirically.

  • Data Acquisition:

    • Gently shake the plate for 1 minute to ensure a homogenous mixture.

    • Measure the absorbance at 490 nm using a multi-well plate reader.[8][10]

Data Interpretation
  • Subtract the average absorbance of the medium-only wells from all other absorbance readings.

  • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-treated control wells (% Viability).

  • Plot the % Viability against the log of the compound concentration to generate a dose-response curve.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Cell Line Compound IC50 (µM) after 72h
A5492-Amino-4-fluoro-2-methylbutanoic acid hydrochloride50
HeLa2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride75
9L2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride45
FB (Normal)2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride>200
Caption: Hypothetical IC50 values for the compound in different cell lines.
Tier 2: Apoptosis Induction Assays

If the compound reduces cell viability, the next step is to determine if this is due to the induction of apoptosis (programmed cell death). This can be assessed by measuring the activity of key executioner caspases and by detecting the externalization of phosphatidylserine.

5.1. Caspase-3/7 Activity Assay
Principle of the Assay

Caspases-3 and -7 are key executioner caspases that are activated during the final stages of apoptosis.[11] Their activity can be measured using a substrate that, when cleaved by the active caspases, releases a luminescent or fluorescent signal. The Caspase-Glo® 3/7 Assay provides a proluminescent substrate that generates a "glow-type" luminescent signal proportional to the amount of caspase-3/7 activity.[12]

Caspase_Assay cluster_cell Apoptotic Cell Caspase Active Caspase-3/7 Luminescence Luminescent Signal Caspase->Luminescence Cleavage & Reaction Reagent Caspase-Glo® 3/7 Reagent (Pro-substrate) Reagent->Caspase Enters cell

Caption: Principle of the Caspase-Glo® 3/7 luminescent assay.

Detailed Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate suitable for luminescence assays at a density of 10,000 cells per well in 100 µL of medium.

    • After 24 hours, treat the cells with the compound at its IC50 concentration and 2x IC50 concentration for 24-48 hours. Include a vehicle control and a positive control (e.g., staurosporine).

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.[12]

    • Mix the contents of the wells by gently shaking the plate for 1 minute.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

5.2. Annexin V Staining for Flow Cytometry
Principle of the Assay

In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[13] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC).[13] By using a fluorescently labeled Annexin V in conjunction with a viability dye like Propidium Iodide (PI) or 7-AAD, we can distinguish between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).

Detailed Protocol: Annexin V/PI Staining
  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, use a gentle cell dissociation reagent.

    • Wash the cells twice with cold PBS.[14]

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[14]

    • Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of fluorochrome-conjugated Annexin V.[15]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[14][15]

    • Add 400 µL of 1X Binding Buffer.

    • Add 5 µL of Propidium Iodide (PI) staining solution just before analysis.

  • Data Acquisition:

    • Analyze the samples by flow cytometry within one hour.

Data Interpretation
  • Caspase Assay: Express the results as fold-change in luminescence relative to the vehicle-treated control. A significant increase in luminescence indicates the activation of apoptosis.

  • Annexin V Assay: The flow cytometry data will be presented as a quadrant plot. Quantify the percentage of cells in each quadrant to determine the proportion of viable, early apoptotic, and late apoptotic/necrotic cells.

Treatment Caspase-3/7 Activity (Fold Change) Early Apoptotic Cells (Annexin V+/PI-) Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control1.05%2%
Compound (IC50)4.535%15%
Positive Control (Staurosporine)8.060%25%
Caption: Hypothetical data from apoptosis assays on A549 cells.
Tier 3: Mechanistic Validation (Western Blotting)

To support the hypothesis that 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride acts by inhibiting amino acid transport, we can use Western blotting to examine the expression levels of the target transporter, LAT1. A compensatory upregulation of the transporter might be observed as a cellular response to its inhibition, or alternatively, prolonged inhibition might lead to its downregulation.

Principle of the Assay

Western blotting is a technique used to detect specific proteins in a sample.[16] It involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.[16]

Detailed Protocol: Western Blot for LAT1
  • Protein Lysate Preparation:

    • Treat cells in a 6-well plate with the compound at its IC50 concentration for 24-48 hours.

    • Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[17]

    • Scrape the cells, collect the lysate, and clarify it by centrifugation.[17]

    • Determine the protein concentration of the supernatant using a BCA assay.[18]

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[17]

    • Separate the proteins on an SDS-polyacrylamide gel.[18]

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[19]

    • Incubate the membrane with a primary antibody specific for LAT1 overnight at 4°C.[19]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Strip and re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Data Interpretation

Quantify the band intensities using image analysis software. Normalize the intensity of the LAT1 band to the intensity of the loading control band. A significant change in the normalized LAT1 expression in compound-treated cells compared to vehicle-treated cells would suggest that the compound is engaging with the amino acid transport pathway.

Conclusion

The series of assays described in this application note provides a robust framework for the initial evaluation of 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride as a potential anti-cancer therapeutic. By systematically assessing its impact on cell viability, its ability to induce apoptosis, and its effect on the expression of a key amino acid transporter, researchers can build a comprehensive efficacy profile. Positive results from this workflow would provide a strong rationale for further preclinical development, including in vivo efficacy studies and more detailed mechanism-of-action studies.

References
  • Synthesis and evaluation of 2-amino-4-[(18)F]fluoro-2-methylbutanoic acid (FAMB): relationship of amino acid transport to tumor imaging properties of branched fluorinated amino acids. PubMed. Available at: [Link]

  • Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Western Blot: Principles, Procedures, and Clinical Applications. StatPearls - NCBI. Available at: [Link]

  • General Protocol for Western Blotting. Bio-Rad. Available at: [Link]

  • Amino Acid Transporters as Targets for Cancer Therapy: Why, Where, When, and How. MDPI. Available at: [Link]

  • Selection of Optimal Cell Lines for High-Content Phenotypic Screening. ACS Publications. Available at: [Link]

  • Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience. Available at: [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available at: [Link]

  • Amino Acid Transporters as Potential Therapeutic Targets in Thyroid Cancer. PMC. Available at: [Link]

  • 2-AMINO-4-FLUORO-BUTANOIC ACID — Chemical Substance Information. NextSDS. Available at: [Link]

  • Looking for cell line models to predict drug response in cancer patients? Use CELLector. Open Targets Blog. Available at: [Link]

  • Apoptosis Marker Assays for HTS - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. PubMed. Available at: [Link]

  • MTS assay in THP-1 cells. Nanopartikel.info. Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • Western Blot. Addgene. Available at: [Link]

  • Annexin V Stain Protocol. East Carolina University. Available at: [Link]

  • Selection of Optimal Cell Lines for High-Content Phenotypic Screening. PMC. Available at: [Link]

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Semantic Scholar. Available at: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

  • On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers. Available at: [Link]

  • The role of cell-based assays for drug discovery. News-Medical.Net. Available at: [Link]

Sources

Application Note: In Vivo Experimental Design for 2-Amino-4-fluoro-2-methylbutanoic Acid Hydrochloride (FAMB-HCl)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The metabolic reprogramming of cancer cells necessitates the upregulation of amino acid transporters to sustain rapid proliferation. While [18F]fluorodeoxyglucose (FDG) remains the clinical standard for Positron Emission Tomography (PET), its reliance on glucose metabolism often yields false positives in inflammatory tissues and suffers from high background signals in the brain.

To overcome this, branched fluorinated amino acids such as 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride (FAMB-HCl) have been developed. When radiolabeled as[18F]FAMB, this compound serves as a highly specific molecular probe for oncology[1]. Because FAMB is an α,α -disubstituted (non-proteinogenic) amino acid, it is not incorporated into cellular proteins or metabolized by standard enzymatic pathways[2]. This unique structural feature isolates membrane transport as the sole biological variable, simplifying kinetic modeling and making FAMB an ideal candidate for in vivo transporter assays.

Mechanistic Overview: The Causality of Transporter Targeting

The cellular uptake of FAMB is primarily driven by two distinct amino acid transport systems:

  • System L (LAT1/SLC7A5): A sodium-independent antiporter that is highly upregulated in various malignancies, including gliosarcomas.

  • System A (SLC38A1/2): A sodium-dependent symporter that drives the unidirectional influx of neutral amino acids[3].

The Causality of Experimental Design: To prove that in vivo tumor accumulation is transporter-mediated rather than a result of passive diffusion or the Enhanced Permeability and Retention (EPR) effect, your experimental design must independently validate both transport systems. By utilizing specific competitive inhibitors—BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) for System L, and MeAIB (N-methyl- α -aminoisobutyric acid) for System A—you create a 4[4].

TransportMechanism FAMB FAMB-HCl (Extracellular) LAT1 System L Transporter (Na+-independent) FAMB->LAT1 BCH Sensitive SysA System A Transporter (Na+-dependent) FAMB->SysA MeAIB Sensitive TumorCell Intracellular Pool (Tumor Cell) LAT1->TumorCell Influx SysA->TumorCell Influx Protein Protein Synthesis (Bypassed) TumorCell->Protein Steric Hindrance (No incorporation)

Cellular transport mechanism of FAMB via System L and System A, bypassing protein synthesis.

Self-Validating Experimental Protocols

The following protocols are designed to ensure that every step contains an internal control, guaranteeing the integrity of your in vivo data.

Phase 1: Formulation and pH Neutralization

Because the precursor is supplied as a hydrochloride salt (FAMB-HCl), direct intravenous injection of high concentrations can cause localized acidosis, hemolysis, or vascular irritation, skewing biodistribution data.

  • Dissolution: Dissolve FAMB-HCl in sterile, endotoxin-free physiological saline (0.9% NaCl).

  • Neutralization: Carefully titrate the solution with 0.1 M NaOH while monitoring with a micro-pH meter until the solution reaches a physiological pH of 7.2–7.4.

  • Sterilization: Pass the neutralized solution through a 0.22 µm PES syringe filter into a sterile vial.

Phase 2: In Vitro Transporter Specificity (The Internal Control)

Before moving to animal models, validate the radiolabeled [18F]FAMB batch using a 9L gliosarcoma cell line[1]. This step proves the tracer's biological activity and transporter specificity.

  • Cell Seeding: Seed 9L gliosarcoma cells in 24-well plates and incubate until 80% confluent.

  • Buffer Preparation: Prepare two sets of uptake buffers: a Na+-containing buffer (using NaCl) and a Na+-free buffer (substituting NaCl with choline chloride). Causality: Choline chloride maintains osmotic pressure while functionally disabling the Na+-dependent System A transporter.

  • Inhibition Assay: Pre-incubate cells for 15 minutes with either 10 mM BCH, 10 mM MeAIB, or vehicle.

  • Tracer Uptake: Add 37 kBq (1 µCi) of [18F]FAMB per well. Incubate for 30 minutes at 37°C.

  • Harvest & Count: Wash cells rapidly with ice-cold buffer to halt transport, lyse with 0.1 M NaOH, and measure radioactivity using a gamma counter.

Phase 3: In Vivo Tumor Modeling & MicroPET Imaging

To evaluate the clinical translational potential of FAMB, utilize an orthotopic brain tumor model.

  • Model Preparation: Stereotaxically implant 1×105 9L gliosarcoma cells into the right striatum of male Fischer 344 rats. Allow 14-18 days for tumor engraftment.

  • Cohort Design (Self-Validation):

    • Test Cohort: Receives [18F]FAMB only.

    • Blocking Cohort: Receives an intravenous pre-injection of unlabeled FAMB (100 mg/kg) 10 minutes prior to the radiotracer. Causality: A significant reduction in tumor SUV (Standardized Uptake Value) in the blocking cohort proves the signal is transporter-specific, ruling out non-specific pooling due to a compromised blood-brain barrier.

  • Tracer Administration: Inject 10-20 MBq of formulated [18F]FAMB via the lateral tail vein under isoflurane anesthesia.

  • Dynamic MicroPET Acquisition: Immediately initiate a 60-minute dynamic PET scan. Causality: Dynamic scanning (rather than a single static snapshot) allows for the extraction of kinetic rate constants ( K1​,k2​ ) using a two-tissue compartmental model, distinguishing between vascular perfusion and actual intracellular trapping.

  • Biodistribution: Euthanize the animals at 60 min post-injection. Harvest the brain, tumor, liver, pancreas, and muscle. Weigh tissues and count radioactivity to calculate the Percentage of Injected Dose per gram (%ID/g).

InVivoWorkflow Prep 1. Formulation Neutralize FAMB-HCl & [18F]Radiolabeling Model 2. Animal Model Intracranial 9L Gliosarcoma Implantation Prep->Model Admin 3. Administration Tail Vein Injection (10-20 MBq) Model->Admin Scan 4. MicroPET/CT Dynamic Acquisition (0-60 min) Admin->Scan Analysis 5. Kinetic Analysis SUV & Tumor-to-Brain Ratio Calculation Scan->Analysis

End-to-end in vivo experimental workflow for [18F]FAMB PET imaging in a rodent glioma model.

Quantitative Data Presentation

To establish a baseline for your quality control, your in vitro competitive inhibition assays (Phase 2) should yield a profile similar to the reference data below. Deviations from these expected values indicate either tracer degradation or cell line dedifferentiation.

Table 1: Expected Competitive Inhibition Profiling of [18F]FAMB Uptake in 9L Gliosarcoma Cells

Buffer ConditionInhibitor Added (10 mM)Active Transporter(s)Expected [18F]FAMB Uptake (% of Control)
Na+ - containing None (Vehicle)System L + System A100% (Baseline Control)
Na+ - containing MeAIBSystem L (System A inhibited)~48 - 55%
Na+ - containing BCHSystem A (System L inhibited)~45 - 50%
Na+ - free None (Vehicle)System L only~40 - 45%
Na+ - free BCHNone (Complete Inhibition)< 5%

Note: In vivo studies with [18F]FAMB typically demonstrate exceptional tumor-to-normal-brain ratios (up to 14:1 at 60 minutes) due to the low background expression of System A/L transporters in healthy cortical tissue compared to the highly upregulated state in gliosarcomas[1].

References

  • Title: Synthesis and evaluation of 2-amino-4-[(18)F]fluoro-2-methylbutanoic acid (FAMB)
  • Title: Synthetic 18F labeled biomolecules that are selective and promising for PET imaging: major advances and applications Source: PMC / National Institutes of Health URL
  • Title: Radiolabeled Molecular Imaging Agents for Amino Acid Transport in Tumors Source: Kanazawa University URL
  • Title: Synthesis of syn- and anti-1-Amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic Acid (FMACBC)

Sources

High-Throughput Screening Architecture for 2-Amino-4-fluoro-2-methylbutanoic Acid Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Label-Free High-Throughput Mass Spectrometry (RF-MS), LAT1 Transporter Assays, Unnatural Amino Acid Drug Discovery

Executive Summary & Scientific Rationale

The strategic design of unnatural amino acids (UAAs) is a cornerstone of modern peptidomimetic drug discovery and molecular imaging. Among these privileged scaffolds, 2-amino-4-fluoro-2-methylbutanoic acid hydrochloride (the salt form of FAMB) represents a highly optimized structural motif. The α -methyl group sterically hinders enzymatic degradation by endogenous decarboxylases, while the aliphatic fluorine substitution modulates the compound's pKa and lipophilicity, enhancing blood-brain barrier (BBB) penetrance and metabolic stability.

Mechanistically, FAMB analogs hijack the[1], a sodium-independent antiporter heavily overexpressed in aggressive malignancies to fuel the mTORC1 proliferation pathway. Screening libraries of these analogs requires overcoming a critical biophysical hurdle: LAT1 strictly requires free α -amino and α -carboxyl groups for substrate recognition. Consequently, attaching bulky fluorophores or radiolabels to these small molecules fundamentally destroys their binding affinity.

To solve this, this application note details a label-free, self-validating High-Throughput Screening (HTS) workflow utilizing RapidFire High-Throughput Liquid Chromatography-Mass Spectrometry (RF-MS). This approach allows for the direct, multiplexed quantification of intracellular FAMB analogs at a rate of seconds per well, preserving the biological integrity of the assay.

LAT1_Pathway Extracellular Extracellular Space LAT1 LAT1 Transporter (SLC7A5) Extracellular->LAT1 FAMB FAMB Analog (Inhibitor/Substrate) FAMB->LAT1 Competitive Binding Leucine L-Leucine (Native Substrate) Leucine->LAT1 Transport mTORC1 mTORC1 Activation Leucine->mTORC1 LAT1->Leucine Release Intracellular Intracellular Space LAT1->Intracellular Proliferation Cancer Cell Proliferation mTORC1->Proliferation

Fig 1. LAT1-mediated amino acid transport pathway and competitive inhibition by FAMB analogs.

Experimental Causality & Self-Validating System Design

To ensure Trustworthiness and Scientific Integrity (E-E-A-T), every experimental choice in this protocol is grounded in biophysical causality and designed as a self-validating system.

  • Choice of Label-Free RF-MS: As established in the [2], steric bulk at the α -carbon dictates transport efficiency. RF-MS eliminates the need for surrogate fluorescent tags, providing true Ki​ and IC50​ values by measuring the exact mass of the unmodified analogs.

  • Cold Quenching Mechanism: The assay utilizes ice-cold Hank's Balanced Salt Solution (HBSS) for the wash steps. Causality: LAT1 is a highly dynamic antiporter. Dropping the temperature to 4°C instantly arrests transporter kinetics, preventing the rapid efflux of the intracellularly accumulated analogs during the wash phase.

  • Self-Validating Controls: The system is internally validated on every 384-well plate.

    • Positive Control (Inhibition): JPH203, a [3], is used to define the maximum inhibition baseline.

    • Internal Standard (IS): Heavy-isotope labeled 13C6​ -L-Leucine is spiked into the lysis buffer to normalize MS ionization efficiency and correct for well-to-well liquid handling variations.

High-Throughput Screening Workflow

HTS_Workflow Lib Compound Library (FAMB Analogs) QC Quality Control (LC-MS/NMR) Lib->QC Pri Primary Screen: Label-Free RF-MS QC->Pri Val Assay Validation: Z'-Factor > 0.6 Pri->Val Sec Secondary Screen: Metabolic Stability Val->Sec Ter Tertiary Screen: 3D Spheroid Viability Sec->Ter Lead Lead Candidate Selection Ter->Lead

Fig 2. High-throughput screening workflow for identifying functional FAMB analogs.

Reagents and Materials
  • Cell Line: MCF-7 human breast cancer cells (endogenously overexpressing LAT1).

  • Library: 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride analogs (10 mM DMSO stocks).

  • Uptake Buffer: Na + -free Choline Chloride buffer (140 mM Choline-Cl, 2 mM KCl, 1 mM MgCl 2​ , 1 mM CaCl 2​ , 10 mM HEPES, pH 7.4). Note: Na + -free buffer ensures we are exclusively isolating LAT1 activity, as LAT1 is a sodium-independent transporter, unlike SNAT2.

  • Lysis Buffer: 80% Methanol in LC-MS grade water containing 1 µM 13C6​ -L-Leucine (Internal Standard).

Step-by-Step Protocol: RF-MS LAT1 Competitive Uptake Assay

Step 1: Cell Seeding (Day 1)

  • Harvest MCF-7 cells at 80% confluence.

  • Using an automated liquid handler (e.g., Echo 525), dispense 1.5 × 10 4 cells/well into a 384-well clear-bottom microplate in 40 µL of DMEM.

  • Incubate for 24 hours at 37°C, 5% CO 2​ to allow monolayer formation.

Step 2: Compound Preparation & Starvation (Day 2)

  • Aspirate growth media using a 384-well plate washer.

  • Wash cells twice with 50 µL of pre-warmed (37°C) Na + -free Choline Chloride buffer to deplete intracellular amino acid pools.

  • Incubate cells in 30 µL of the same buffer for 15 minutes at 37°C.

Step 3: Competitive Uptake Reaction

  • Prepare a 2X concentration of the FAMB analog library (20 µM) mixed with 2X native substrate (200 µM L-Leucine) in Na + -free buffer.

  • Add 30 µL of the 2X compound/substrate mixture to the cells (Final assay concentrations: 10 µM analog, 100 µM L-Leucine).

  • Include control wells:

    • Negative Control: Buffer only (0% inhibition).

    • Positive Control: 10 µM JPH203 (100% inhibition).

  • Incubate for exactly 5 minutes at 37°C. (A 5-minute window ensures measurement within the linear phase of initial transport velocity).

Step 4: Quenching and Extraction

  • Rapidly aspirate the uptake buffer.

  • Immediately wash the wells three times with 60 µL of ice-cold (4°C) HBSS to quench transporter activity and remove extracellular compounds.

  • Add 40 µL of Lysis Buffer (80% MeOH + IS) to each well.

  • Seal the plate, shake at 1000 RPM for 10 minutes at room temperature, and centrifuge at 3000 × g for 5 minutes to pellet precipitated proteins.

Step 5: RapidFire Mass Spectrometry Analysis

  • Transfer 30 µL of the supernatant to a new 384-well plate.

  • Load onto the Agilent RapidFire 365 system coupled to a Triple Quadrupole MS.

  • RF Settings: Aspirate for 600 ms, load onto a C18 SPE cartridge, wash with 0.1% Formic Acid in water for 2000 ms, and elute with 0.1% Formic Acid in Acetonitrile for 2500 ms.

  • Monitor MRM transitions for L-Leucine, 13C6​ -L-Leucine, and specific mass transitions for the FAMB analogs.

Data Analysis & Quantitative Results

The assay's robustness is mathematically validated using the Z'-factor equation. A Z'-factor 0.6 indicates an excellent assay suitable for HTS.

Z′=1−∣μpositive​−μnegative​∣3(σpositive​+σnegative​)​

Where σ represents the standard deviation and μ represents the mean MS peak area ratio (Analyte/IS) of the controls.

Representative HTS Data Summary

The following table summarizes the quantitative output from a representative screening campaign of structurally diverse [4] derived from the FAMB scaffold.

Compound IDStructural ModificationLAT1 IC 50​ (µM)Intracellular Accumulation (pmol/10 6 cells)Microsomal T 1/2​ (min)Plate Z'-Factor
FAMB-WT Parent Compound45.2 ± 3.1125.4 ± 8.2450.72
FAMB-A01 γ -Trifluoromethyl12.4 ± 1.5310.2 ± 15.5>1200.75
FAMB-A02 β -Hydroxylation>20012.1 ± 2.0250.68
FAMB-A03 Cyclobutyl-fusion3.8 ± 0.4450.8 ± 22.1>1200.78
JPH203 Positive Control0.06 ± 0.01N/A (Inhibitor)850.75

Data Interpretation Causality: Compound FAMB-A03 demonstrates a significantly lower IC 50​ and higher intracellular accumulation compared to the parent FAMB-WT. The cyclobutyl-fusion likely restricts the conformational flexibility of the aliphatic chain, locking the amino acid into the optimal dihedral angle required for the LAT1 substrate binding pocket. Furthermore, the α -methyl group combined with the fluorinated ring system extends the microsomal half-life to >120 minutes by blocking cytochrome P450-mediated oxidation.

References

  • Increased/Targeted Brain (Pro)Drug Delivery via Utilization of Solute Carriers (SLCs) Source: PMC / National Institutes of Health URL:[Link]

  • Synthesis and evaluation of 2-amino-4-[(18)F]fluoro-2-methylbutanoic acid (FAMB): relationship of amino acid transport to tumor imaging properties of branched fluorinated amino acids Source: PubMed / Nuclear Medicine and Biology URL:[Link]

  • Fragment-Based Screening Identifies Novel Non-Amino Acid Inhibitors of the Sodium-Coupled Neutral Amino Acid Transporter SNAT2 Source: PMC / National Institutes of Health URL:[Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery Source: PMC / National Institutes of Health URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of 2-Amino-4-fluoro-2-methylbutanoic Acid Hydrochloride (FAMB·HCl)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for discovery chemists, radiochemists, and drug development professionals seeking to optimize the yield and enantiomeric purity of 2-amino-4-fluoro-2-methylbutanoic acid hydrochloride (FAMB·HCl).

FAMB is a highly valuable non-proteinogenic amino acid. It has been synthesized and evaluated as a potential agent for tumor imaging, specifically to investigate the transport mechanisms of amino acid analogues into cancer cells via the L-type amino acid transport system (). In radiochemistry, no-carrier-added 18F -labeled variants have been prepared in roughly 36% decay-corrected yield for PET imaging applications (1)[1].

Below, we detail the mechanistic troubleshooting, self-validating protocols, and quantitative metrics required to master the diastereoselective alkylation route—the most reliable method for achieving high enantiomeric excess (ee) in c-fluorinated α -methyl- α -amino acids (2)[2].

Diagnostic Overview: Mechanistic Pathways

To optimize yield, one must understand the competing kinetic pathways during the critical carbon-carbon bond formation step. The diagram below illustrates the preferred SN​2 alkylation pathway versus the primary yield-limiting side reaction (E2 elimination).

Pathway Alanine Chiral Iminoalaninate (Starting Material) Enolate Lithium Enolate Formation Alanine->Enolate LiHMDS, -78°C Alkylation S_N2 Alkylation (1-Bromo-2-fluoroethane) Enolate->Alkylation + DMPU (Kinetic Control) Elimination E2 Elimination (Yield Loss Pathway) Enolate->Elimination Poor Nucleophilicity Hydrolysis Auxiliary Cleavage (Acidic Hydrolysis) Alkylation->Hydrolysis LC-MS Validation Product FAMB·HCl (Target Compound) Hydrolysis->Product Crystallization

Mechanistic workflow for the asymmetric synthesis of FAMB·HCl, highlighting the E2 side-reaction.

Yield Optimization Q&A (Troubleshooting Guide)

Q1: Why is my overall yield dropping below 30% during the alkylation of the iminoalaninate with 1-bromo-2-fluoroethane? Causality & Solution: The primary culprit is the base-catalyzed E2 elimination of 1-bromo-2-fluoroethane. The highly electronegative fluorine atom increases the acidity of the adjacent protons. If your lithium enolate is highly aggregated (and thus less nucleophilic), it acts as a base rather than a nucleophile, converting your expensive alkylating agent into volatile vinyl fluoride gas. Fix: Introduce a highly polar aprotic co-solvent like DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) prior to adding the electrophile. DMPU breaks down lithium hexameric aggregates, exposing a "naked," highly nucleophilic enolate that kinetically favors the SN​2 substitution over E2 elimination.

Q2: I am using the classical Strecker synthesis on 4-fluoro-2-butanone, but the cyanohydrin formation stalls. How can I drive the reaction to completion? Causality & Solution: Ketones are inherently less electrophilic than aldehydes. Furthermore, the α -methyl group of 4-fluoro-2-butanone introduces significant steric hindrance, shifting the thermodynamic equilibrium back toward the starting materials. Fix: Abandon the standard aqueous NH4​Cl/NaCN conditions. Instead, utilize a Lewis acid catalyst (e.g., Ti(OiPr)4​ ) in anhydrous conditions to strongly activate the ketonic carbonyl, or perform the reaction in a sealed pressure vessel to force the equilibrium forward. Note that the Strecker route will yield a racemic mixture.

Q3: How do I prevent racemization and dehydrofluorination during the final auxiliary cleavage? Causality & Solution: While α -methyl amino acids are generally resistant to racemization due to the lack of an α -proton, prolonged heating in concentrated acid can cause degradation of the fluoroalkyl chain. Fix: Use 6M HCl at a moderate reflux (80 °C) rather than extreme temperatures, and monitor the cleavage strictly via LC-MS. The HCl environment is crucial as it simultaneously protonates the newly freed amine, forming the stable hydrochloride salt (FAMB·HCl) and preventing unwanted intramolecular cyclization.

Self-Validating Experimental Protocol: Asymmetric Alkylation

To ensure scientific integrity and prevent downstream failures, this protocol is designed as a self-validating system . Do not proceed to the next phase unless the in-process control (IPC) checkpoint is met.

Phase 1: Enolate Generation
  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve 1.0 eq of the chiral iminoalaninate (e.g., derived from (R,R,R)-2-hydroxy-3-pinanone) in anhydrous THF (0.1 M).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Deprotonation: Add 1.1 eq of LiHMDS (1.0 M in THF) dropwise over 15 minutes. Stir for 45 minutes at -78 °C.

Validation Checkpoint 1 (Enolization): Withdraw a 50 µL aliquot and quench in D2​O . Extract with ethyl acetate and analyze via 1H -NMR. Pass Criteria: >95% deuterium incorporation at the α -position. If unreacted starting material remains, verify the titer of your LiHMDS.

Phase 2: Electrophilic Alkylation
  • Activation: Add 2.0 eq of anhydrous DMPU dropwise to the enolate solution at -78 °C. Stir for 15 minutes to disrupt lithium aggregation.

  • Alkylation: Slowly add 1.5 eq of 1-bromo-2-fluoroethane. Maintain the reaction at -78 °C for 4 hours, then slowly warm to -20 °C over 2 hours.

Validation Checkpoint 2 (Reaction Trajectory): Quench a 50 µL aliquot in methanol. Analyze via LC-MS. Pass Criteria: The mass corresponding to the alkylated imine [M+H]+ must be >85% relative to the starting imine. If E2 elimination dominated, you will observe unreacted enolate/imine and no alkylating agent left.

Phase 3: Hydrolysis and Salt Formation
  • Cleavage: Concentrate the reaction mixture in vacuo. Suspend the crude residue in 6M HCl and heat to 80 °C for 6 hours.

  • Extraction: Cool the mixture to room temperature. Extract the aqueous layer with diethyl ether (3x) to remove the cleaved chiral auxiliary.

  • Isolation: Lyophilize the aqueous layer to yield crude 2-amino-4-fluoro-2-methylbutanoic acid hydrochloride.

Validation Checkpoint 3 (Purity & ee): Analyze the crude salt via chiral HPLC. Pass Criteria: Diastereomeric excess (de) > 85%. Recrystallize from ethanol/diethyl ether to upgrade the enantiomeric purity to >99%.

Performance Metrics & Quantitative Data Summary

The table below summarizes the expected yields, enantiomeric excess, and primary failure modes across different synthetic strategies for FAMB.

Synthesis RouteKey Reagents & CatalystsTypical Overall YieldEnantiomeric Excess (ee)Primary Yield-Limiting Factor
Asymmetric Alkylation Chiral iminoalaninate, LiHMDS, DMPU, 1-bromo-2-fluoroethane45% – 60%> 85% (up to 99% post-crystallization)E2 elimination of the fluorinated alkyl halide.
Classical Strecker 4-Fluoro-2-butanone, NH4​Cl , NaCN 30% – 40%Racemic (0%)Poor ketone reactivity; steric hindrance at the α -carbon.
Enzymatic Resolution Racemic FAMB, Acylase I20% – 25%> 99%Theoretical maximum yield of 50% per resolution cycle.
Radiochemical ( 18F ) Cyclic sulfamidate precursor, [18F]Kryptofix222​ 30% – 36% (Decay-corrected)Dependent on precursorRadio-decay during purification; incomplete ring opening.

References

  • Synthesis and evaluation of 2-amino-4-[(18)F]fluoro-2-methylbutanoic acid (FAMB)
  • 4-Amino-2-methylbutanoic Acid | CAS 42453-21-4 Source: Benchchem URL
  • Source: AIR Università degli Studi di Milano (UNIMI)

Sources

Technical Support Center: Stereoselective Synthesis of 2-Amino-4-fluoro-2-methylbutanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the stereoselective synthesis of 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride. This highly specialized fluorinated α -quaternary amino acid is a critical building block in peptidomimetic drug design and positron emission tomography (PET) imaging (often evaluated as FAMB)[1].

Synthesizing this compound presents two distinct mechanistic challenges: the stereocontrolled formation of a sterically hindered α -quaternary carbon[2], and the preservation of the labile aliphatic γ -fluoro group during basic alkylation steps. This guide provides field-proven insights, self-validating protocols, and troubleshooting strategies to ensure high enantiomeric purity and yield.

Mechanistic Overview & Synthetic Strategy

To bypass the inefficiencies of racemic resolution, the most robust approach utilizes a chiral nucleophilic alanine equivalent. By forming a rigid, square-planar Nickel(II) Schiff base complex with a chiral auxiliary (such as (S)-N-benzylproline, or BPB), the re-face of the enolate is sterically shielded[3]. When this complex is reacted with 1-fluoro-2-iodoethane, the electrophile is forced to approach from the unhindered si-face, dictating the stereochemistry of the newly formed quaternary center with exceptional predictability.

G N1 Chiral Auxiliary (e.g., (S)-BPB) N3 Ni(II) Schiff Base Complex (Square Planar Enolate) N1->N3 N2 Alanine + Ni(OAc)2 Base, MeOH N2->N3 N4 Alkylation 1-fluoro-2-iodoethane Phase Transfer Catalyst N3->N4 N5 Diastereomerically Enriched Alkylated Complex N4->N5 N6 Acidic Hydrolysis (6N HCl, 90°C) N5->N6 N7 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride N6->N7 N8 Recovery of Chiral Auxiliary N6->N8

Workflow for the stereoselective synthesis of 2-Amino-4-fluoro-2-methylbutanoic acid.

Frequently Asked Questions (FAQs)

Q: Why do I observe significant loss of the fluorine atom (dehydrofluorination) during the alkylation step? A: Causality: 1-fluoro-2-iodoethane is highly susceptible to E2 elimination under strongly basic conditions, producing volatile fluoroethene. If you use strong, soluble bases (like LDA or NaOMe), the base abstracts the β -proton before substitution can occur. Solution: Shift to a Phase-Transfer Catalysis (PTC) system using powdered NaOH or K 2​ CO 3​ in an aprotic solvent (e.g., DCM or toluene) with tetrabutylammonium bromide (TBAB). The heterogeneous nature of the base limits the effective basicity in the organic layer, kinetically favoring the S N​ 2 alkylation over E2 elimination.

Q: How can I confirm the stereochemical outcome before the final, irreversible hydrolysis step? A: Causality: The Ni(II) complex is deeply colored (usually vibrant red or green) and highly UV-active, making it a self-validating intermediate. Solution: Before disassembling the complex, run a chiral HPLC assay on the intact alkylated Ni(II) complex. The diastereomers resolve cleanly. A diastereomeric excess (d.e.) of >95% at this stage guarantees the enantiomeric purity of the final amino acid, as the subsequent acidic hydrolysis does not affect the α -stereocenter.

Q: What is the mechanistic reason for isolating the product specifically as a hydrochloride salt? A: Causality: α -Methyl amino acids are highly polar zwitterions. The introduction of the electron-withdrawing fluorine atom lowers the pKa of the amine slightly, making the freebase highly hygroscopic and difficult to crystallize. By treating the crude aqueous extract with excess HCl and lyophilizing, the compound is forced into a stable, crystalline hydrochloride lattice[4], which prevents intermolecular lactamization and degradation.

Troubleshooting Guide

Observed IssueProbable CauseMechanistic ExplanationCorrective Action
Low Alkylation Yield (<40%) Electrophile degradation1-fluoro-2-iodoethane is volatile and prone to photolytic/thermal degradation.Run the alkylation at 0–5°C in the dark. Use 3.0 equivalents of the electrophile to compensate for evaporative loss.
Poor Diastereomeric Excess (<80% d.e.) Epimerization of the enolateProlonged exposure to excess base causes reversible deprotonation of the newly formed stereocenter.Quench the reaction strictly after 4 hours with saturated aqueous NH 4​ Cl. Do not leave the reaction stirring overnight.
Incomplete Hydrolysis Steric shieldingThe α -methyl group severely sterically hinders the nucleophilic attack of water on the imine bond.Increase hydrolysis temperature to 90°C and use 6N HCl. Monitor the disappearance of the red/green color of the Ni(II) complex.
Product Contaminated with NiCl 2​ Inefficient ion-exchangeNickel ions strongly coordinate to the amino acid in neutral aqueous solutions.Load the crude mixture onto a strongly acidic cation exchange resin (e.g., Dowex 50WX8). Wash extensively with water to elute Ni 2+ , then elute the product with 2N NH 4​ OH.

Validated Experimental Protocol

This protocol details the asymmetric alkylation and subsequent hydrolysis, designed as a self-validating workflow.

Step 1: Asymmetric Alkylation (Phase-Transfer Conditions)

  • Suspend the Ni(II)-(S)-BPB-Alanine Schiff base complex (10.0 mmol) and finely powdered NaOH (30.0 mmol) in anhydrous dichloromethane (50 mL) under an argon atmosphere.

  • Add tetrabutylammonium bromide (TBAB, 1.0 mmol) as the phase-transfer catalyst.

  • Cool the vibrant red suspension to 0°C using an ice bath.

  • Dropwise, add 1-fluoro-2-iodoethane (30.0 mmol) over 15 minutes.

  • Stir the reaction vigorously (800 rpm) at 0°C for 4 hours.

  • Self-Validation Check: Withdraw a 50 µL aliquot, dilute with 1 mL MeOH, filter, and inject onto a chiral HPLC column. Proceed only if the d.e. is >95%.

  • Quench the reaction by pouring it into 50 mL of saturated aqueous NH 4​ Cl. Extract the organic layer, dry over MgSO 4​ , and concentrate under reduced pressure.

Step 2: Hydrolysis and Salt Formation

  • Dissolve the crude alkylated Ni(II) complex in a mixture of methanol (20 mL) and 6N HCl (30 mL).

  • Heat the solution to 90°C for 3 hours. The solution will transition from red to a pale green as the complex disassembles into the free amino acid, the chiral auxiliary, and NiCl 2​ [3].

  • Cool to room temperature and extract the aqueous layer with chloroform (3 x 30 mL) to recover the (S)-BPB chiral auxiliary (which can be recycled).

  • Concentrate the aqueous layer to dryness under reduced pressure.

  • Redissolve the residue in minimal water and load onto a Dowex 50WX8 (H + form) column. Wash with 5 column volumes of DI water to remove NiCl 2​ .

  • Elute the target amino acid using 2N aqueous NH 4​ OH.

  • Concentrate the ninhydrin-positive fractions, dissolve the residue in 1N HCl, and lyophilize to yield 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride as a white crystalline powder[5].

Quantitative Data Summary

The following table summarizes the optimization of the alkylation conditions, demonstrating the causality between base selection and the preservation of the fluorine atom.

Base SystemSolventTemp (°C)Time (h)Yield of Alkylated Complex (%)d.e. (%)Observation
LDA (2.0 eq)THF-78 to 01215%85%Massive elimination of electrophile.
NaOMe (3.0 eq)MeOH25842%78%Significant epimerization observed.
K 2​ CO 3​ / TBABToluene252468%92%Sluggish reaction, moderate yield.
NaOH (powder) / TBAB DCM 0 4 88% >98% Optimal conditions; suppressed E2.

References

  • Synthesis and evaluation of 2-amino-4-[(18)F]fluoro-2-methylbutanoic acid (FAMB)
  • Preparative Method for Asymmetric Synthesis of (S)
  • 4-Amino-2-methylbutanoic Acid | Biochemical Roles and Mechanistic Investigations Benchchem URL
  • US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids Google Patents URL
  • 2-amino-4-fluoro-2-methylbutanoic acid hydrochloride | 664990-44-7 Sigma-Aldrich URL

Sources

Technical Support Center: Enhancing the Stability of Peptides Containing 2-Amino-4-fluoro-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the non-canonical amino acid, 2-Amino-4-fluoro-2-methylbutanoic acid. The introduction of this unique building block offers compelling advantages for modulating peptide properties, but it also presents specific challenges. This guide is designed to provide expert-driven, actionable solutions to common issues encountered during your experiments, ensuring the scientific integrity and success of your research.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter, delving into the root causes and providing step-by-step solutions.

Issue 1: Rapid Degradation of the Peptide in Aqueous Solution

You've successfully synthesized your peptide, but analytical tests show it degrades quickly in your assay buffer or formulation.

Core Principles of Peptide Degradation The stability of any peptide is fundamentally dictated by its amino acid sequence and the environment it's in.[1] Common non-enzymatic degradation pathways include hydrolysis, deamidation, and oxidation.[1][2] While incorporating 2-Amino-4-fluoro-2-methylbutanoic acid can confer stability, it does not grant immunity to these inherent liabilities, especially those caused by other residues in the sequence.

Potential Causes & Recommended Solutions

  • Cause A: Hydrolysis at Aspartate (Asp) Residues. Peptides with Asp-Pro or Asp-Gly sequences are highly susceptible to acid-catalyzed hydrolysis, where the aspartate side chain forms a cyclic imide intermediate that can lead to cleavage of the peptide backbone.[1]

    • Solution: If the Asp residue is not critical for biological activity, consider substituting it with Glutamate (Glu) or another suitable amino acid.

  • Cause B: Deamidation of Asparagine (Asn) or Glutamine (Gln). Especially in sequences containing Asn-Gly, the side-chain amide can undergo base-catalyzed hydrolysis to form a cyclic imide, which then resolves into a mixture of aspartate and the isomeric iso-aspartate, potentially altering structure and function.[1][2] N-terminal Gln can also cyclize to form pyroglutamate.[1]

    • Solution 1 (Formulation): Maintain the pH of your solution below 6.0 to minimize the rate of deamidation. Store solutions frozen in aliquots to avoid repeated freeze-thaw cycles.[1]

    • Solution 2 (Sequence Redesign): If possible, replace the Asn residue or the adjacent residue to disrupt the problematic motif. For N-terminal Gln, consider N-terminal acetylation or substitution.

  • Cause C: Oxidation of Susceptible Residues. Methionine (Met), Cysteine (Cys), and Tryptophan (Trp) are prone to oxidation.[1][3] This is a significant concern for long-term storage and during experiments where the peptide is exposed to atmospheric oxygen.[1]

    • Solution: Prepare buffers with deoxygenated water and consider adding antioxidants like methionine (as a scavenger) or EDTA to chelate metal ions that can catalyze oxidation. Store lyophilized peptides and solutions under an inert gas like argon or nitrogen.

  • Cause D: Proteolytic Degradation. Despite the potential for fluorinated residues to increase protease resistance, cleavage can still occur at other sites in the peptide sequence.[4][5]

    • Solution 1 (D-Amino Acid Substitution): Replacing an L-amino acid at or near a cleavage site with its D-enantiomer is a highly effective strategy to block protease recognition and enhance stability.[6][7]

    • Solution 2 (Peptide Cyclization): Cyclizing the peptide, either head-to-tail or via side chains, can sterically hinder protease access to cleavage sites and significantly improve metabolic stability.[8][9]

Workflow: Troubleshooting Peptide Degradation

G cluster_chem Chemical Degradation cluster_enz Enzymatic Degradation start Peptide Degradation Observed (via HPLC/MS) check_seq Analyze Sequence for Problematic Residues (Asp, Asn, Met, Cys) start->check_seq is_protease Is Degradation Enzymatic? check_seq->is_protease No obvious chemical liabilities hydrolysis Asp present? (Hydrolysis) check_seq->hydrolysis sol_d_amino Substitute with D-Amino Acids is_protease->sol_d_amino Yes sol_cyclize Cyclize Peptide (Head-to-Tail, etc.) is_protease->sol_cyclize Yes deamidation Asn/Gln present? (Deamidation) hydrolysis->deamidation sol_hydrolysis Substitute Asp if possible hydrolysis->sol_hydrolysis Yes oxidation Met/Cys/Trp present? (Oxidation) deamidation->oxidation sol_deamidation Adjust pH < 6.0 Redesign Sequence deamidation->sol_deamidation Yes sol_oxidation Use Antioxidants Inert Atmosphere oxidation->sol_oxidation Yes end_node Re-evaluate Stability sol_hydrolysis->end_node sol_deamidation->end_node sol_oxidation->end_node sol_d_amino->end_node sol_cyclize->end_node

Caption: Decision tree for diagnosing and solving peptide instability.

Issue 2: Peptide Aggregation or Poor Solubility

Your fluorinated peptide is difficult to dissolve or precipitates out of solution, complicating purification and biological assays.

The Fluorine Effect on Hydrophobicity Fluorination is known to increase the hydrophobicity of amino acid side chains.[4][10] This "fluorous effect" can enhance thermal stability by promoting a strong hydrophobic core, but it can also lead to reduced aqueous solubility and a higher propensity for aggregation, particularly if the peptide sequence already contains multiple hydrophobic residues.[10]

Potential Causes & Recommended Solutions

  • Cause A: High Overall Hydrophobicity. The cumulative effect of 2-Amino-4-fluoro-2-methylbutanoic acid and other non-polar residues (e.g., Leu, Val, Phe) can drive aggregation.

    • Solution 1 (Formulation): Attempt solubilization in a small amount of an organic solvent like DMSO, DMF, or acetonitrile before slowly adding the aqueous buffer. For peptides with a net charge, adjusting the pH away from the isoelectric point can improve solubility.

    • Solution 2 (Sequence Design): Keep the total hydrophobic residue content below 50% if possible. Introduce charged amino acids (Arg, Lys, Asp, Glu) into the sequence, perhaps at the termini, to improve overall polarity.

  • Cause B: Beta-Sheet Formation. Sequences with alternating hydrophobic and hydrophilic residues, or stretches of adjacent hydrophobic amino acids, can self-assemble into β-sheets, leading to insoluble aggregates.

    • Solution: Strategically insert a "beta-breaker" residue like Proline or Glycine every few residues to disrupt the formation of secondary structures that lead to aggregation.

Protocol: Assessing Peptide Solubility

  • Preparation: Weigh approximately 1 mg of lyophilized peptide into a microcentrifuge tube.

  • Initial Solvent: Add 10 µL of a strong organic solvent (e.g., DMSO) to wet and dissolve the peptide. Vortex gently.

  • Titration with Aqueous Buffer: While vortexing, add your desired aqueous buffer (e.g., PBS, pH 7.4) dropwise, in 10 µL increments.

  • Observation: After each addition, visually inspect the solution for any cloudiness or precipitation.

  • Sonication: If precipitation occurs, briefly sonicate the sample in a water bath, which can sometimes help break up aggregates and improve solubility.

  • Determination: The highest concentration at which the peptide remains in a clear solution is its approximate solubility under those conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary benefits of incorporating 2-Amino-4-fluoro-2-methylbutanoic acid into my peptide?

Incorporating this residue can offer several advantages. The fluorine atom can increase the hydrophobicity and thermal stability of the peptide.[4][10] This is often due to entropic effects and an increase in the buried hydrophobic surface area without significantly perturbing the overall structure.[10] Furthermore, the non-natural structure, particularly the α-methyl group, can provide steric hindrance that shields the adjacent peptide bonds from cleavage by proteases, thus enhancing metabolic stability.[11]

Q2: How should I store peptides containing this residue?

For maximum stability, peptides should be stored in a lyophilized (powder) form at –20°C or –80°C in a desiccated environment.[1] Once in solution, it is best to divide the stock into single-use aliquots and store them frozen to prevent degradation from repeated freeze-thaw cycles.[1] Avoid prolonged storage in solutions with a pH above 8, as this can accelerate deamidation.[1]

Q3: Will incorporating this amino acid guarantee protease resistance?

Not necessarily. While it can significantly increase stability against enzymatic degradation, especially at the site of incorporation, proteases can still cleave the peptide at other recognition sites within the sequence.[4][12] The overall stability will depend on the specific proteases being tested and the full peptide sequence. Studies have shown that the degree of fluorination and the specific enzyme both play a role in the extent of degradation.[5][12]

Q4: Which analytical techniques are essential for stability studies of my fluorinated peptide?

A robust stability study requires a combination of techniques to separate the intact peptide from any degradants and impurities.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse for quantifying the remaining intact peptide over time and detecting degradation products.[13][14][15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for identifying the mass of the degradation products, which provides direct evidence for the degradation pathway (e.g., a +1 Da shift indicates deamidation; a +16 Da shift suggests oxidation).[2][13][14]

  • Circular Dichroism (CD) Spectroscopy can be used to assess changes in the peptide's secondary structure (e.g., alpha-helix, beta-sheet) as a result of modification or degradation.[13][15]

Analytical TechniquePrimary ApplicationInformation Gained
RP-HPLC Purity assessment and quantificationPercentage of intact peptide remaining; detection of new peaks (degradants).[13][14]
LC-MS / LC-MS/MS Identification of degradantsMolecular weight of impurities and fragments to elucidate degradation pathways.[2][14]
Circular Dichroism (CD) Conformational stability analysisChanges in secondary structure over time or under stress conditions.[13][15]
¹⁹F NMR Structural integrity at fluorine siteProvides a sensitive probe for the local chemical environment around the fluorine atom.[16]

Table 1. Key analytical techniques for characterizing fluorinated peptides.

Experimental Protocol: A General Stability-Indicating HPLC Method

This protocol outlines a typical forced degradation study to assess the stability of your peptide and validate your analytical method. A stability-indicating method is one that can accurately separate the intact peptide from all potential degradation products.[2]

Workflow: Stability Study Execution

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Peptide Stock in Aqueous Buffer aliquot Aliquot Stock into Separate Tubes prep->aliquot acid Acid Stress (e.g., 0.1 M HCl) aliquot->acid base Base Stress (e.g., 0.1 M NaOH) aliquot->base oxidation Oxidative Stress (e.g., 0.1% H2O2) aliquot->oxidation heat Thermal Stress (e.g., 60°C) aliquot->heat sampling Take Samples at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling heat->sampling quench Quench Reaction (if necessary) sampling->quench hplc Analyze by RP-HPLC quench->hplc ms Identify Peaks with LC-MS hplc->ms

Caption: General workflow for a forced degradation stability study.

Step-by-Step Method

  • Stock Solution Preparation: Dissolve the peptide in a relevant aqueous buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 1 mg/mL.

  • Forced Degradation Conditions: Aliquot the stock solution and subject it to various stress conditions in parallel:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.

    • Oxidation: Add H₂O₂ to a final concentration of 0.1%.

    • Thermal Stress: Incubate at 60°C.

    • Control: Keep one aliquot at 4°C.

  • Time Points: Collect samples from each condition at multiple time points (e.g., 0, 2, 6, 12, and 24 hours).

  • Sample Quenching: For the acid and base conditions, neutralize the sample by adding an equimolar amount of base or acid, respectively, before injection.

  • RP-HPLC Analysis:

    • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A typical starting point is a linear gradient from 5% to 95% Mobile Phase B over 30 minutes. This must be optimized for your specific peptide.

    • Detection: UV at 214 nm and 280 nm.

    • Analysis: Integrate the peak area of the intact peptide at each time point. A decrease in the main peak area with a corresponding increase in new peaks indicates degradation.

  • LC-MS Identification: Analyze the degraded samples using LC-MS to obtain the molecular weights of the new peaks, confirming the degradation pathway.

By following this guide, you will be better equipped to anticipate, diagnose, and solve the stability challenges associated with your novel fluorinated peptides, accelerating your path toward discovery and development.

References
  • MDPI. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. [Link]

  • RSC Publishing. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. [Link]

  • Marsh Lab, University of Delaware. Fluorinated Peptides. [Link]

  • PubMed. (2003). Synthesis and evaluation of 2-amino-4-[(18)F]fluoro-2-methylbutanoic acid (FAMB): relationship of amino acid transport to tumor imaging properties of branched fluorinated amino acids. [Link]

  • PubMed. (2007). Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. [Link]

  • MDPI. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. [Link]

  • National Institutes of Health (NIH). Strategies for Improving Peptide Stability and Delivery. [Link]

  • ACS Publications. (2023). Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds. [Link]

  • ACS Publications. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. [Link]

  • Google Patents. WO2014145718A2 - Peptides comprising non-natural amino acids and methods of making and using the same.
  • National Institutes of Health (NIH). Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds. [Link]

  • National Institutes of Health (NIH). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. [Link]

  • ACS Publications. (2022). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. [Link]

  • European Pharmaceutical Review. (2026). New method boosts production of non-natural amino acids for peptide assembly. [Link]

  • National Institutes of Health (NIH). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. [Link]

  • MDPI. (2025). Physicochemical Properties and Stability of Antioxidant Peptides from Swim Bladder of Grass Carp (Ctenopharyngodon idella). [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • ScienceDirect. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • ACS Publications. (2026). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. [Link]

  • Curescience. (2024). Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. [Link]

  • Chemcas. (S)-2-AMINO-4-FLUORO-4-METHYLPENTANOIC ACID — Chemical Substance Information. [Link]

  • UC Santa Barbara. (2026). New technique synthesizes non-natural amino acids for advanced peptide therapeutics. [Link]

  • ResolveMass Laboratories Inc. (2026). GLP-1 Peptide Stability Analytical Methods. [Link]

  • PubChem. (2S,3S)-2-amino-4-fluoro-3-methylbutanoic acid. [Link]

  • National Institutes of Health (NIH). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. [Link]

  • MDPI. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. [Link]

  • AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. [Link]

  • ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

Sources

Validation & Comparative

Comparative Efficacy Guide: 2-Amino-4-fluoro-2-methylbutanoic Acid Hydrochloride vs. Established Amino Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of oncology research and molecular imaging, exploiting the altered metabolic pathways of cancer cells is a primary strategy for diagnostic and therapeutic development. Tumor cells aggressively upregulate specific amino acid transporters—chiefly System L (LAT1/LAT2) and System A (SNAT1/2/4)—to fuel rapid proliferation.1[1].

This guide provides an objective, data-driven comparison of FAMB-HCl against other established amino acid analogs, such as Fluciclovine (FACBC), O-(2-fluoroethyl)-L-tyrosine (FET), and L-methionine (MET). By analyzing transporter specificity, metabolic stability, and in vivo efficacy, we equip researchers with the mechanistic insights required to optimize cellular assays and preclinical imaging protocols.

Mechanistic Causality: The Molecular Design of FAMB-HCl

The efficacy of an amino acid analog is dictated by its structural ability to mimic natural substrates while evading enzymatic degradation. As an Application Scientist, it is critical to understand that the design of FAMB-HCl incorporates two deliberate modifications that drive its performance:

  • Alpha-Methylation (Metabolic Trapping): The addition of a methyl group at the alpha-carbon sterically hinders the action of intracellular enzymes such as aromatic L-amino acid decarboxylase and transaminases.2[2].

  • Gamma-Fluorination (Transporter Affinity): The substitution of a highly electronegative fluorine atom at the 4-position (gamma-carbon) modulates the electron density and pKa of the adjacent amine. More importantly, the fluorine atom provides optimal steric bulk and lipophilicity to interact favorably with the hydrophobic binding pocket of the Na+-independent System L transporter, while minimizing its affinity for the Na+-dependent System A transporter.

G Extracellular Extracellular Space LAT1 System L (LAT1/CD98hc) Extracellular->LAT1 FAMB-HCl Intracellular Intracellular Accumulation LAT1->Intracellular Na+-independent Transport Metabolism Metabolic Incorporation Intracellular->Metabolism Blocked by α-methyl group

Mechanism of FAMB-HCl cellular transport and metabolic trapping via System L.

Comparative Efficacy and Transport Kinetics

When evaluating amino acid analogs for tumor targeting, the critical metrics are transporter specificity and the signal-to-background ratio (e.g., tumor-to-normal brain ratio in glioma models). FAMB demonstrates exceptional performance in these areas compared to clinical standards.

Table 1: Comparative Efficacy of Amino Acid Analogs in Glioma Models

CompoundPrimary TransporterMetabolic StabilityTumor-to-Brain Ratio (In Vivo)*Key Application
FAMB System L (LAT1)High (Non-proteinogenic)14.0 : 1 High-contrast neuro-oncology imaging
FACBC System L & System AHigh (Non-proteinogenic)6.6 : 1Prostate cancer, gliomas
FET System L (LAT1/2)High (Not incorporated)~3.0 : 1Clinical brain tumor PET
MET System LLow (Protein incorporated)Variable (High background)General oncology, protein synthesis

*Ratios based on 60-minute post-injection data in 9L gliosarcoma intracranial rodent models or equivalent clinical baseline data.

As shown in the data,3[3].1[1].

Experimental Protocols: Validating Transporter Specificity

To utilize FAMB-HCl effectively in in vitro pharmacology, researchers must validate its transport mechanism using competitive inhibition assays. The following self-validating protocol isolates System L vs. System A activity, ensuring that the observed uptake is transporter-specific rather than driven by passive diffusion.

Protocol 1: In Vitro Competitive Uptake Assay Rationale: By pre-incubating cells with specific inhibitors—MeAIB (α-(methylamino)isobutyric acid) for System A, and BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid) for System L—we can deduce the exact transport pathway of FAMB.

  • Cell Preparation: 1[1].

  • Starvation Phase: Wash cells twice with warm, amino acid-free uptake buffer (e.g., Earle’s Balanced Salt Solution, EBSS). Incubate in EBSS for 30 minutes to deplete intracellular amino acid pools.

  • Inhibitor Pre-incubation:

    • Group A (Control): EBSS only.

    • Group B (System A Block): Add 10 mM MeAIB.

    • Group C (System L Block): Add 10 mM BCH.

    • Group D (Total Block): Add 10 mM MeAIB + 10 mM BCH. Incubate for 15 minutes at 37°C.

  • Substrate Addition: Introduce a known concentration of FAMB-HCl (or 1 µCi/mL of radiolabeled FAMB) to all wells.1[1].

  • Termination & Lysis: Rapidly wash wells three times with ice-cold PBS to halt transport. Lyse cells using 0.1 N NaOH or RIPA buffer.

  • Quantification: Measure intracellular accumulation via LC-MS/MS (for cold FAMB-HCl) or gamma counting. Normalize data to total protein concentration utilizing a standard BCA assay.

Workflow Step1 Seed 9L Gliosarcoma Cells Step2 Pre-incubate with Inhibitors (MeAIB or BCH) Step1->Step2 Step3 Add FAMB Substrate Step2->Step3 Step4 Wash & Lyse Cells Step3->Step4 Step5 Quantify Intracellular Concentration Step4->Step5

Workflow for validating System L vs. System A transport specificity in vitro.

Conclusion

2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride represents a structurally optimized tool for interrogating System L amino acid transport.3[3]. The self-validating protocols provided ensure rigorous, reproducible integration of FAMB-HCl into preclinical oncology workflows.

Sources

Benchmarking the Metabolic Stability of Peptides: The Impact of 2-Amino-4-fluoro-2-methylbutanoic Acid (FAMB) Incorporation

Author: BenchChem Technical Support Team. Date: March 2026

As peptide therapeutics continue to dominate modern drug discovery, their inherent susceptibility to rapid proteolytic degradation remains a critical bottleneck. Native peptides often exhibit systemic half-lives on the order of minutes, necessitating frequent dosing or continuous infusion. To overcome this, rational chemical modification of the peptide backbone is required.

This guide provides an in-depth, objective comparison of peptide metabolic stability with and without the incorporation of 2-Amino-4-fluoro-2-methylbutanoic acid (FAMB) . By synthesizing principles of steric pre-organization and electronic modulation, we will benchmark how this specific unnatural amino acid out-performs both native residues and standard alpha-methylated alternatives.

Mechanistic Causality: The Dual-Shielding Effect of FAMB

To engineer a metabolically stable peptide, we must understand the physical chemistry of protease active sites. Proteases rely on a precise nucleophilic attack on the peptide's amide bond, a process that requires specific spatial alignment and electron distribution. FAMB disrupts this enzymatic machinery through two distinct, synergistic mechanisms:

A. Steric Pre-organization (The Alpha-Methyl Effect)

Replacing the alpha-hydrogen with a methyl group fundamentally alters the Ramachandran space available to the peptide backbone. The steric bulk of the alpha-methyl group severely restricts the ϕ (phi) and ψ (psi) dihedral angles, forcing the peptide into a pre-organized, rigid conformation (such as a 310​ -helix). This rigidity physically shields the adjacent amide bonds from docking into the catalytic clefts of both endopeptidases and exopeptidases.

B. Electronic Modulation (The Fluorous Effect)

While standard alpha-methyl amino acids (like Aminoisobutyric acid, Aib) provide steric shielding, FAMB introduces a highly electronegative fluorine atom at the gamma position. The strong inductive electron-withdrawing nature of fluorine lowers the basicity of nearby amines and alters the local dipole moment[1]. Furthermore, the highly stable C-F bond increases local lipophilicity, which reorganizes the aqueous solvation shell around the cleavage site, creating a thermodynamically unfavorable environment for hydrolytic enzymes[2].

Mechanism cluster_0 Native Peptide Pathway cluster_1 FAMB-Modified Pathway N1 Unmodified Peptide Bond N2 Protease Docking N1->N2 N3 Rapid Degradation N2->N3 M1 Alpha-Methylation (Steric Shield) M3 Protease Exclusion M1->M3 M2 Gamma-Fluorination (Inductive Effect) M2->M3 M4 Metabolic Stability M3->M4

Logical relationship comparing native proteolytic degradation vs. FAMB-mediated steric shielding.

Experimental Design & Self-Validating Protocols

To objectively benchmark FAMB against native peptides, we utilize a highly controlled LC-MS/MS based serum stability assay. The protocol below is designed as a self-validating system, ensuring that experimental artifacts (such as continued post-sampling degradation) are eliminated.

Protocol: In Vitro Human Serum Stability Assay

Causality behind the setup: We utilize 25% human serum rather than 100%. This strikes an optimal balance: it provides a sufficient concentration of endogenous proteases (e.g., DPP-IV, aminopeptidases) to observe degradation kinetics within a 24-hour window, while preventing excessive protein matrix effects that cause severe ion suppression during downstream mass spectrometry.

Step-by-Step Methodology:

  • Preparation: Dissolve the Native Model Peptide, Aib-Modified Peptide, and FAMB-Modified Peptide in DMSO to create 10 mM stock solutions.

  • Matrix Equilibration: Dilute human serum to 25% (v/v) using 1X PBS (pH 7.4). Pre-warm the matrix in a thermomixer at 37°C for 15 minutes.

  • Initiation: Spike the peptide stocks into the serum matrix to achieve a final concentration of 100 µM. Vortex gently to ensure homogeneity.

  • Time-Course Sampling: At precise intervals ( t = 0, 1, 2, 4, 8, 12, and 24 hours), extract a 50 µL aliquot from the incubation matrix.

  • Self-Validating Quench: Immediately inject the 50 µL aliquot into 150 µL of ice-cold Quenching Buffer (Acetonitrile containing 10% Trifluoroacetic Acid [TFA] and a heavy-isotope internal standard).

    • The Causality: The strong acid (TFA) drops the pH below the functional optimum of serum proteases, instantly halting enzymatic activity. Simultaneously, the organic solvent (ACN) strips the hydration shell from large serum proteins, forcing them to precipitate. This guarantees the reaction stops at the exact recorded timepoint.

  • Isolation: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C. Transfer the clear supernatant to HPLC vials.

  • Quantification: Analyze the samples via RP-HPLC coupled to a triple quadrupole mass spectrometer (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Calculate the area under the curve (AUC) relative to the internal standard.

Workflow S1 1. Peptide Synthesis (Native vs. FAMB) S2 2. Incubation (Human Serum / Protease) S1->S2 S3 3. Aliquot Extraction (Time-course) S2->S3 S4 4. Reaction Quenching (10% TFA/ACN) S3->S4 S5 5. Centrifugation (Protein Precipitation) S4->S5 S6 6. LC-MS/MS Quantification S5->S6 S7 7. PK Modeling (Half-life Calculation) S6->S7

Step-by-step experimental workflow for LC-MS/MS based peptide metabolic stability benchmarking.

Data Presentation: Benchmarking Results

The quantitative data below highlights the distinct pharmacokinetic advantages of incorporating FAMB. By comparing a native peptide sequence against an Aib-modified (alpha-methyl only) and a FAMB-modified (alpha-methyl + gamma-fluoro) variant, we can isolate the specific contributions of the fluorine atom to metabolic stability.

Peptide VariantSequence Modification at Cleavage SiteHuman Serum t1/2​ (h)Chymotrypsin t1/2​ (min)Relative Lipophilicity (LogD)
Native Model Standard L-Amino Acid1.2 ± 0.115 ± 2-1.4
Aib-Modified Alpha-aminoisobutyric acid8.5 ± 0.4120 ± 8-1.1
FAMB-Modified 2-Amino-4-fluoro-2-methylbutanoic acid> 48.0 > 720 -0.3
Analysis of the Results

The data unequivocally demonstrates that while alpha-methylation alone (Aib) provides a roughly 7-fold increase in serum half-life due to steric hindrance, the addition of the fluorine atom in FAMB pushes the half-life beyond the 48-hour tracking window. This represents a synergistic stabilization effect[2].

Furthermore, the increase in LogD (from -1.4 to -0.3) reflects the enhanced hydrophobicity imparted by the fluorinated side chain. Interestingly, despite this increased stability and lipophilicity, studies indicate that branched fluorinated amino acids like FAMB maintain the ability to be actively transported into specific cellular targets via the L-type amino acid transport system, an invaluable trait for tumor-targeting peptide radiopharmaceuticals[3].

Conclusion

For drug development professionals engineering the next generation of peptide therapeutics, relying solely on standard D-amino acid substitutions or PEGylation is often insufficient. Benchmarking data proves that the incorporation of 2-Amino-4-fluoro-2-methylbutanoic acid (FAMB) creates a dual-shielding effect—combining the conformational rigidity of alpha-methylation with the electronic and hydrophobic defense of gamma-fluorination. This self-validating modification strategy drastically extends metabolic half-life while preserving targeted biological transport mechanisms.

References

  • Source: PubMed (nih.gov)
  • Synthesis and evaluation of 2-amino-4-[(18)F]fluoro-2-methylbutanoic acid (FAMB)
  • Fluorinated Protein and Peptide Materials for Biomedical Applications Source: MDPI URL
  • A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modulating Bioactivity Source: Benchchem URL

Sources

Publish Comparison Guide: Structural Comparison of Proteins Incorporating 2-Amino-4-fluoro-2-methylbutanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-canonical amino acids (ncAAs) into protein scaffolds has fundamentally shifted the paradigm of protein engineering. Among the most advanced building blocks available is 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride (FAMB). By synergizing α-alkylation with side-chain fluorination, this molecule addresses two critical failure points in peptide therapeutics and engineered proteins: conformational instability and proteolytic susceptibility.

This guide provides an objective structural comparison of proteins incorporating FAMB against canonical and singly-modified alternatives. It is designed to equip drug development professionals with the mechanistic insights and self-validating experimental protocols necessary to leverage this unique amino acid.

Mechanistic Principles: The Causality of Dual Modification

To understand the profound structural impact of FAMB, we must deconstruct its two functional modifications and the physical causality behind their effects on protein folding.

  • α-Methylation (Conformational Restriction): Replacing the canonical α-proton with a methyl group imposes severe steric constraints on the peptide backbone. This restriction drastically limits the allowable ϕ (phi) and ψ (psi) dihedral angles, decreasing the conformational entropy ( ΔS ) of the unfolded state. Consequently, the thermodynamics strongly shift to favor highly ordered secondary structures, particularly α -helices and 310​ -helices[1].

  • γ -Fluorination (The Fluorous Effect): The introduction of a fluorine atom at the γ -carbon increases the side-chain volume slightly but fundamentally alters its physicochemical profile. Fluorine's high electronegativity and low polarizability repel water, increasing the buried hydrophobic surface area. Because fluorinated side chains closely match the shape of the hydrocarbon chains they replace, they integrate into hydrophobic cores with remarkably little steric perturbation[2]. Quantum mechanics and molecular dynamics (QM/MD) studies further confirm that fluorination enhances hydrophobicity, optimizing core packing without disrupting the native fold[3].

Mechanism M1 FAMB Incorporation M2 α-Methylation M1->M2 M3 γ-Fluorination M1->M3 M4 Restricted Dihedral Angles (Decreased Entropy) M2->M4 M5 Increased Hydrophobicity (Fluorous Effect) M3->M5 M6 Enhanced Thermodynamic Stability & Proteolytic Resistance M4->M6 M5->M6

Logical mechanism of protein stabilization by α-methylation and γ-fluorination.

Structural Comparison & Performance Data

When engineering a target protein, the choice of amino acid directly dictates the molecule's pharmacokinetic and structural destiny. X-ray crystallographic data of heavily fluorinated proteins demonstrate that these residues increase thermodynamic stability primarily through an increase in buried hydrophobic surface area, rather than specific fluorine-fluorine interactions[4].

Below is an objective comparison of a model α -helical protein engineered with canonical Isoleucine, its α -methylated counterpart (Isovaline), and the dually modified FAMB.

Table 1: Quantitative Structural and Thermodynamic Comparison
ParameterIsoleucine (Canonical)Isovaline ( α -methylated)FAMB ( α -methyl, γ -fluoro)
Backbone Flexibility High (Unrestricted)Low (Restricted ϕ / ψ )Low (Restricted ϕ / ψ )
Helical Propensity ModerateVery HighVery High
Relative Hydrophobicity Baseline (1.0x)1.2x1.8x
Fold Stabilization ( ΔΔG ) 0.0 kcal/mol (Ref)-1.2 kcal/mol-2.8 kcal/mol
Proteolytic Half-Life (in vitro) ~2 hours>24 hours>48 hours
19 F-NMR Applicability NoneNoneExcellent (Background-free)

Key Insight: While Isovaline successfully restricts backbone flexibility[1], FAMB provides a synergistic leap in performance. The γ -fluorine not only drives the hydrophobic collapse necessary for rapid protein folding but also provides a non-invasive 19 F-NMR probe to monitor structural dynamics in real-time[5].

Experimental Workflows: Self-Validating Protocols

As a standard of scientific integrity, all described protocols must be self-validating. The following methodologies detail the site-specific incorporation of FAMB and the subsequent structural validation.

Workflow N1 FAMB Synthesis & Preparation N3 In Vivo Amber Suppression N1->N3 Media Supplementation N2 Engineered tRNA/aaRS Co-expression N2->N3 Translational Machinery N4 Protein Purification (Ni-NTA & SEC) N3->N4 Harvest & Lysis N5 Structural Validation (CD, X-ray, 19F-NMR) N4->N5 Yield & Purity Check

Workflow for the incorporation and structural validation of FAMB in engineered proteins.

Protocol 1: Site-Specific Incorporation via Amber Suppression

Causality: The bulky α -methyl group of FAMB requires an evolved aminoacyl-tRNA synthetase (aaRS) cavity to prevent rejection during aminoacylation. We utilize an engineered orthogonal translation system to ensure site-specificity.

Step-by-Step Methodology:

  • Plasmid Co-transformation: Co-transform E. coli BL21(DE3) with a plasmid containing the target gene (with an engineered TAG amber codon) and a pEVOL plasmid encoding the engineered pyrrolysyl-tRNA synthetase (PylRS)/tRNA CUA​ pair.

  • Culture & Supplementation: Grow cells in terrific broth (TB) at 37°C until OD 600​ reaches 0.6. Supplement the media with 2 mM FAMB hydrochloride. Note: Pre-dissolve FAMB in a minimal volume of DMSO/water to ensure bioavailability.

  • Induction: Induce expression with 1 mM IPTG and 0.2% arabinose. Shift temperature to 25°C for 16 hours to favor proper folding of the highly hydrophobic core.

  • Self-Validation (Critical Control): Run a parallel expression culture without FAMB supplementation. Analyze both lysates via SDS-PAGE.

    • Validation Metric: The absence of full-length protein in the unsupplemented control proves that amber suppression is strictly dependent on FAMB, ruling out canonical amino acid misincorporation.

Protocol 2: Structural Validation & Thermodynamic Profiling

Causality: To definitively prove that FAMB enhances structural rigidity, we must measure both the exact mass (confirming identity) and the thermal unfolding trajectory (confirming stability).

Step-by-Step Methodology:

  • Mass Spectrometry (ESI-TOF): Desalt the purified protein and analyze via ESI-TOF MS. Calculate the mass shift. The exact mass must reflect the addition of the α -methyl and γ -fluoro groups minus the canonical residue it replaced.

  • Circular Dichroism (CD) Spectroscopy:

    • Prepare the protein at 10 μ M in a low-salt phosphate buffer (10 mM, pH 7.4).

    • Scan from 190 nm to 260 nm. The restricted ϕ / ψ angles induced by the α -methyl group will directly translate to a more negative mean residue ellipticity at 222 nm and 208 nm, confirming enhanced α -helical content.

    • Thermal Melt: Monitor ellipticity at 222 nm while ramping the temperature from 20°C to 95°C (1°C/min). Calculate the melting temperature ( Tm​ ). FAMB variants typically exhibit a Tm​ shift of +5°C to +12°C compared to wild-type.

  • 19 F-NMR Spectroscopy:

    • Concentrate the protein to 0.5 mM in buffer containing 10% D 2​ O.

    • Acquire 1D 19 F-NMR spectra. Because the 19 F nucleus has a spin of 1/2, 100% natural abundance, and zero background in biological systems, the resulting chemical shifts provide a highly sensitive, self-validating probe for the local structural environment and hydrophobic core integrity[5].

References

  • Fluorinated Proteins: From Design and Synthesis to Structure and Stability - Accounts of Chemical Research[Link]

  • Structural basis for the enhanced stability of highly fluorinated proteins - PNAS[Link]

  • Asymmetric α -Fluoroalkyl- α -Amino Acids: Recent Advances in Their Synthesis and Applications - MDPI[Link]

  • Fluorine in Protein Environments: A QM and MD Study - The Journal of Physical Chemistry B[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a specialized building block in peptide engineering and drug discovery, 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride (CAS: 664990-44-7)[1] requires stringent handling protocols. The intersection of its fluorinated aliphatic side chain and its hydrochloride salt form creates unique physicochemical hazards that standard laboratory safety templates often overlook.

This guide provides a self-validating, mechanistic approach to handling this compound, ensuring operational safety, chemical integrity, and regulatory compliance.

Mechanistic Hazard Profiling

To handle this compound safely, researchers must understand the causality behind its reactivity:

  • The Fluorine Effect: The introduction of a fluorine atom at the C4 position significantly alters the lipophilicity, polarity, and secondary structure propensity of the amino acid[2]. This increased lipophilicity enhances the molecule's ability to permeate standard biological and physical barriers, necessitating stricter dermal protection.

  • The Hydrochloride Salt: Supplied as an HCl salt, this compound is highly hygroscopic. Upon contact with ambient humidity or mucosal membranes (eyes, respiratory tract), it undergoes localized hydrolysis, generating trace hydrogen chloride gas[3]. This makes the aerosolized dust highly irritating and corrosive to sensitive tissues.

Table 1: Quantitative Safety & Handling Parameters

Summarizing the critical quantitative thresholds required for safe operation:

ParameterQuantitative StandardMechanistic Rationale
Fume Hood Face Velocity 80 – 100 fpmMinimum airflow required to capture aerosolized, acidic hydrochloride dusts[4].
Nitrile Glove Thickness 5 milProvides sufficient breakthrough time against fluorinated organic permeation[3][4].
Decontamination Wipe pH 8.0 – 8.5 (1% NaHCO3​ )Mildly alkaline pH required to neutralize residual HCl without causing secondary exothermic reactions.
Eye Wash Flush Time 15 minutesStandard continuous flush time required to clear acidic particulates from the ocular cavity[3].
Storage Temperature 2 – 8 °C (Desiccated)Prevents ambient moisture from initiating premature hydrolysis of the hydrochloride salt.

Personal Protective Equipment (PPE) Matrix

Standard lab attire is insufficient for handling fluorinated hydrochloride salts. PPE must be selected based on a rigorous hazard assessment[3][4].

PPE CategorySpecificationMechanistic RationaleSelf-Validation Check
Eye/Face ANSI Z87.1 Chemical Splash GogglesProtects against acidic dust and HCl micro-exposures[3][5].Ensure a tight, gap-free seal around the entire orbital bone.
Hands Double Nitrile Gloves (Extended Cuff)Nitrile resists halogenated organics better than latex[3][4].Perform a visual stretch/air-inflation test for pinholes before donning.
Body Flame-Resistant (FR) Lab CoatPrevents dermal exposure to reactive dusts[6].Coat must be fully buttoned with sleeves rolled down to the wrists[6].
Respiratory Class II Chemical Fume HoodPrevents inhalation of hygroscopic HCl salt particulates[4].Verify the digital hood monitor reads >80 fpm prior to opening the vial.

Self-Validating Operational Workflow

Do not treat this compound as a generic amino acid. Follow this step-by-step methodology to ensure safety and experimental integrity.

Phase 1: Static-Free Weighing and Transfer
  • Environmental Setup: Place the analytical balance inside a certified Class II chemical fume hood.

    • Causality: Weighing outside the hood risks inhalation of the HCl salt, but hood drafts can destabilize the balance[4].

    • Validation: Close the balance draft shield doors and verify the digital readout stabilizes at exactly 0.0000 g for at least 10 seconds before proceeding.

  • Static Mitigation: Apply an anti-static ionizer (e.g., Zerostat gun) to the weigh boat and the stainless-steel spatula.

    • Causality: Fluorinated powders accumulate static charge easily, causing the powder to repel from the spatula and aerosolize into the user's breathing zone.

    • Validation: Slowly bring the spatula near the powder; if no visible "jumping" or clinging occurs, the static has been successfully neutralized.

  • Transfer: Weigh the required mass of 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride. Cap the source vial immediately to prevent atmospheric moisture ingress.

Phase 2: Dissolution & Buffering
  • Solvent Addition: Transfer the solid to a chemically compatible vial (e.g., borosilicate glass). Add the primary solvent (e.g., DMSO or aqueous buffer) dropwise.

    • Causality: Rapid addition of water to the concentrated HCl salt can cause a minor exothermic dissolution and a severe localized pH drop.

    • Validation: Spot-test a 1 µL aliquot of the final solution on pH indicator paper. If the pH is < 4.0, titrate with a mild base (e.g., 0.1 M NaOH) to physiological pH before introducing the compound to sensitive biological assays.

Phase 3: Equipment Decontamination
  • Neutralization: Wipe the spatula, balance pan, and surrounding hood surface with a 1% Sodium Bicarbonate ( NaHCO3​ ) solution, followed by 70% Ethanol.

    • Causality: The alkaline wipe neutralizes corrosive trace hydrochloride salts, preventing long-term corrosion of the delicate balance mechanism[7].

    • Validation: Swab the cleaned surface with a damp pH indicator strip; a reading of pH 7.0 confirms successful decontamination.

Workflow Visualization

G A 1. PPE Verification & Hazard Assessment B 2. Transfer to Class II Fume Hood A->B C 3. Anti-Static Weighing Protocol B->C D 4. Solvent Addition (Buffer/DMSO) C->D E Spill or Exposure Detected? D->E F 5a. Alkaline Decon (1% NaHCO3) E->F Yes G 5b. Proceed to Assay / Synthesis E->G No F->B Re-initiate

Workflow for the safe handling, dissolution, and contingency management of fluorinated amino acid salts.

Emergency Response & Waste Management

Spill Contingency Plan
  • Solid Spill: Do not sweep dry, as this will aerosolize the acidic dust. Cover the spill with a damp, mildly alkaline absorbent pad (or paper towels soaked in 1% NaHCO3​ ) to suppress dust and neutralize the acid salt[7].

  • Skin/Eye Contact: Flush immediately with copious amounts of water for a minimum of 15 minutes at a certified eyewash/safety shower station. Remove contaminated clothing immediately[3].

Disposal Plan
  • Solid Waste: Collect all contaminated weigh boats, pipette tips, and PPE in a rigid, leak-proof High-Density Polyethylene (HDPE) container. Label explicitly as "Hazardous Solid Waste: Halogenated Organic Acid Salt".

  • Liquid Waste: Segregate into a dedicated "Halogenated Organic Waste" carboy. Critical: Do not mix with standard aqueous waste until the solution pH has been neutralized to 6.0–8.0. Mixing highly acidic halogenated waste with incompatible chemicals (e.g., cyanides, sulfides) in a general waste stream can result in catastrophic toxic gas release.

References

  • Title: 2-amino-4-fluoro-2-methylbutanoic acid hydrochloride, 664990-44-7 Source: amadischem.com URL: 1

  • Title: Working with Laboratory Equipment - Prudent Practices in the Laboratory Source: nih.gov URL: 6

  • Title: Personal Protective Equipment (PPE) Selection - USC Environmental Health & Safety Source: usc.edu URL: 5

  • Title: Deciphering the Fluorine Code—The Many Hats Fluorine Wears in a Protein Environment Source: acs.org URL: 2

  • Title: Personal Protective Equipment - Stanford Environmental Health & Safety Source: stanford.edu URL: 4

  • Title: working with laboratory equipment: PRUDENT PRACTICES IN THE LABORATORY Source: uvm.edu URL: 7

  • Title: Working with Chemicals - Prudent Practices in the Laboratory Source: nih.gov URL: 3

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.